ABT-046
説明
特性
IUPAC Name |
2-[4-[4-(7-aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]cyclohexyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c21-20-17(12-22-18-9-10-23-24(18)20)16-7-5-15(6-8-16)14-3-1-13(2-4-14)11-19(25)26/h5-10,12-14H,1-4,11,21H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUXSHHOKODNAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)C3=C(N4C(=CC=N4)N=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718899 | |
| Record name | {4-[4-(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]cyclohexyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031336-60-3 | |
| Record name | {4-[4-(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]cyclohexyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
ABT-046: A Selective DGAT-1 Inhibitor for Metabolic Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT-1) is a pivotal enzyme in the terminal step of triglyceride synthesis, playing a crucial role in dietary fat absorption and storage. Its inhibition presents a promising therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes. This technical guide provides a comprehensive overview of ABT-046, a potent and selective DGAT-1 inhibitor. While specific detailed preclinical data and protocols for this compound are not extensively available in public literature, this document consolidates the known properties of this compound and supplements this with representative data and established experimental methodologies from other well-characterized selective DGAT-1 inhibitors to provide a thorough technical resource for the scientific community.
Introduction to DGAT-1 Inhibition
Diacylglycerol O-acyltransferase 1 (DGAT-1) is an integral membrane enzyme located in the endoplasmic reticulum that catalyzes the final and committed step in the biosynthesis of triglycerides from diacylglycerol and a fatty acyl-CoA.[1] This process is central to the storage of excess energy as neutral lipids within lipid droplets. DGAT-1 is highly expressed in the small intestine, where it is essential for the absorption of dietary fats, and also plays a role in triglyceride synthesis in the liver and adipose tissue.[2]
Genetic knockout studies in mice have demonstrated that the absence of DGAT-1 leads to resistance to diet-induced obesity and improved insulin sensitivity.[3] These findings have spurred the development of small molecule inhibitors of DGAT-1 as potential therapeutics for metabolic diseases. These inhibitors aim to reduce the absorption of dietary fat and modulate lipid metabolism, thereby offering a potential treatment for obesity, hyperlipidemia, and type 2 diabetes.[3]
This compound has been identified as a potent and selective inhibitor of DGAT-1, demonstrating significant promise in preclinical models. This guide will detail its known characteristics and provide context through the lens of other well-studied DGAT-1 inhibitors.
This compound: Core Properties and In Vitro Profile
This compound is a small molecule inhibitor designed for high potency and selectivity against DGAT-1.
Chemical Structure:
-
CAS Number: 1031336-60-3[4]
(The full IUPAC name for this compound is not publicly available at the time of this writing.)
In Vitro Potency and Selectivity
This compound demonstrates nanomolar potency against both human and mouse DGAT-1. A key characteristic of a valuable tool compound and potential therapeutic is its selectivity for the intended target over other related enzymes. This compound shows high selectivity for DGAT-1 over the closely related isoform, DGAT-2.[5]
| Parameter | Value | Species | Notes |
| IC50 vs. DGAT-1 | 8 nM | Human | [5] |
| IC50 vs. DGAT-1 | 8 nM | Mouse | [5] |
| IC50 vs. DGAT-2 | No inhibition | Human | [5] |
| IC50 (TG formation) | 78 nM | - | In HeLa cells expressing human DGAT-1.[5] |
In Vitro Permeability and Metabolism
Early assessment of drug-like properties is crucial in drug development. This compound exhibits favorable in vitro characteristics suggesting good potential for oral bioavailability.
| Parameter | Value | System | Notes |
| Permeability (Caco-2) | High | Caco-2 cells | Efflux ratio of 1.4 at 0.5 µM and 1.1 at 5 µM.[5] |
| Metabolic Stability | Negligible turnover | Microsomes | In both mouse and human liver microsome preparations.[5] |
In Vivo Pharmacodynamics and Efficacy
The in vivo efficacy of this compound has been demonstrated in rodent models, showing a dose-dependent reduction in postprandial triglycerides, a key measure of DGAT-1 inhibition in the gut.
Oral Lipid Tolerance Test (OLTT) in Mice
An oral lipid tolerance test is a standard in vivo model to assess the effect of a compound on the absorption of dietary fat. In this assay, fasted animals are administered the test compound prior to a lipid challenge (e.g., corn oil), and plasma triglyceride levels are monitored over time.
Study in CD-1 Mice: A single oral dose of this compound resulted in a significant and dose-dependent reduction in postprandial serum triglycerides.[5]
| Dose (mg/kg) | Triglyceride Reduction (vs. Vehicle) | Plasma Exposure (C2h, µg/mL) |
| 0.03 | 40% | 0.033 |
| 0.3 | 60% | 0.36 |
| 3.0 | 90% | 3.10 |
Study in Diet-Induced Obesity (DIO) Mice: In a model of diet-induced obesity, a single 0.3 mg/kg oral dose of this compound was sufficient to abolish the postprandial triglyceride excursion.[5]
Signaling and Experimental Workflows
DGAT-1 Signaling Pathway in Triglyceride Synthesis
DGAT-1 is a key enzyme in the Kennedy pathway of triglyceride synthesis. Its activity is influenced by the availability of its substrates, diacylglycerol (DAG) and fatty acyl-CoAs, which are derived from dietary fats or de novo lipogenesis. The expression of the DGAT1 gene can be regulated by various transcription factors and signaling pathways, including those responsive to insulin and glucose levels.
Experimental Workflow for Evaluating DGAT-1 Inhibitors
The evaluation of a novel DGAT-1 inhibitor typically follows a staged approach, from initial in vitro characterization to in vivo efficacy studies.
Detailed Experimental Protocols (Representative)
While specific protocols for this compound are not publicly available, the following sections detail standardized and widely used methods for evaluating selective DGAT-1 inhibitors. These protocols are based on published studies of similar compounds like T-863 and A-922500.[5][6][7]
In Vitro DGAT-1 Enzyme Inhibition Assay (Radiolabeled)
This assay directly measures the enzymatic activity of DGAT-1 and the inhibitory potential of a test compound.
Materials:
-
Human recombinant DGAT-1 enzyme (microsomal preparation)
-
Substrates: [14C]-labeled oleoyl-CoA and 1,2-dioleoyl-sn-glycerol (DAG)
-
Assay buffer: Tris-HCl buffer containing MgCl2 and bovine serum albumin (BSA)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DAG, and the DGAT-1 enzyme preparation.
-
Add the test compound at various concentrations (typically in a serial dilution). A DMSO control is run in parallel.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the [14C]-oleoyl-CoA.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding a solution of isopropanol/heptane/water.
-
Extract the lipids, where the newly synthesized radiolabeled triglycerides will partition into the organic phase.
-
Separate the triglyceride fraction using TLC.
-
Quantify the amount of radiolabeled triglyceride by scraping the corresponding spot from the TLC plate and measuring radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
In Vivo Acute Oral Lipid Tolerance Test (OLTT) in Mice
This protocol assesses the acute effect of a DGAT-1 inhibitor on postprandial hyperlipidemia in a rodent model.[6]
Materials:
-
DGAT-1 inhibitor (e.g., this compound)
-
Vehicle (e.g., 0.5% methylcellulose)
-
Corn oil or olive oil
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
Triglyceride assay kit
Procedure:
-
Acclimate mice to the housing facility for at least one week with ad libitum access to standard chow and water.
-
Fast the mice for 4-6 hours before the experiment.
-
Prepare a homogenous suspension or solution of the DGAT-1 inhibitor in the chosen vehicle at the desired concentration.
-
Administer the DGAT-1 inhibitor or vehicle to the mice via oral gavage.
-
After a set time to allow for drug absorption (e.g., 30-60 minutes), administer an oral bolus of corn oil (e.g., 10 µL/g body weight).
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline (before the lipid challenge) and at various time points post-challenge (e.g., 1, 2, 4, and 6 hours).
-
Separate plasma by centrifugation.
-
Measure plasma triglyceride concentrations using a commercial assay kit.
-
Plot the plasma triglyceride concentration over time and calculate the area under the curve (AUC) to assess the total postprandial triglyceride excursion.
Conclusion
This compound is a potent and selective DGAT-1 inhibitor with promising in vitro and in vivo characteristics for the potential treatment of metabolic diseases. Its high potency, selectivity over DGAT-2, and favorable in vitro ADME profile, combined with demonstrated efficacy in reducing postprandial hyperlipidemia in preclinical models, underscore the potential of this compound. While a comprehensive public dataset for this compound is not available, the information presented in this guide, supplemented with established methodologies for this class of inhibitors, provides a valuable resource for researchers in the field of metabolic disease and drug discovery. Further investigation into the full pharmacokinetic and pharmacodynamic profile of this compound and similar compounds will be critical in advancing our understanding of the therapeutic potential of DGAT-1 inhibition.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
ABT-046: A Technical Guide for Research Applications
For Research Use Only
An In-depth Technical Guide on the Core Properties and Methodologies Associated with the Diacylglycerol Acyltransferase-1 (DGAT-1) Inhibitor, ABT-046.
Audience: This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this compound, a potent and selective inhibitor of Diacylglycerol Acyltransferase-1 (DGAT-1).
Introduction
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of Diacylglycerol Acyltransferase-1 (DGAT-1), an enzyme crucial in the final step of triglyceride synthesis.[1] Due to its role in lipid metabolism, DGAT-1 has emerged as a significant therapeutic target for metabolic diseases. This guide provides a comprehensive overview of the technical details of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its evaluation.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of DGAT-1. This enzyme is responsible for catalyzing the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride. This is the terminal and committed step in the primary pathway of triglyceride biosynthesis. By blocking this step, this compound effectively reduces the synthesis and subsequent storage of triglycerides. The following diagram illustrates the triglyceride synthesis pathway and the point of inhibition by this compound.
References
ABT-046 and the Inhibition of Triglyceride Synthesis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a critical enzyme that catalyzes the final, committed step in the biosynthesis of triglycerides.[1][2] The accumulation of excess triglycerides is associated with numerous metabolic disorders, including obesity, type 2 diabetes, and hepatic steatosis.[1][3] Consequently, the inhibition of DGAT1 presents a compelling therapeutic strategy for these conditions.[1][2][4] This document provides a detailed technical guide on ABT-046, a potent and selective small-molecule inhibitor of DGAT1. We will explore its mechanism of action, present key in vitro and in vivo data, outline relevant experimental protocols, and visualize the underlying biochemical pathways and research workflows.
Introduction to Triglyceride Synthesis and DGAT1
Triglyceride synthesis is a fundamental metabolic process for energy storage. The primary pathway involves the sequential acylation of a glycerol-3-phosphate backbone. The terminal step, the conversion of diacylglycerol (DAG) to triglyceride (TAG), is catalyzed by two known enzymes: DGAT1 and DGAT2.[1] While both enzymes perform the same catalytic function, they are structurally unrelated and exhibit different substrate preferences and tissue expression patterns.[1][5] DGAT1 is highly expressed in tissues central to lipid metabolism, such as the small intestine, adipose tissue, and liver.[1][3] Preclinical studies with DGAT1 knockout mice have demonstrated resistance to diet-induced obesity and improved insulin sensitivity, validating DGAT1 as a promising target for metabolic diseases.[1][2]
This compound: A Potent and Selective DGAT1 Inhibitor
This compound is an orally active, potent, and selective inhibitor of the DGAT1 enzyme.[6] Its high selectivity for DGAT1 over DGAT2 is a key characteristic, minimizing potential off-target effects.[6] The inhibitory action of this compound directly blocks the synthesis of triglycerides, thereby impacting lipid metabolism.
Mechanism of Action
This compound exerts its pharmacological effect by binding to DGAT1 and preventing the esterification of diacylglycerol with a fatty acyl-CoA molecule. This direct competitive or non-competitive inhibition halts the final step of triglyceride production.
Caption: Mechanism of this compound action on the triglyceride synthesis pathway.
Quantitative Efficacy Data
The potency and efficacy of this compound have been characterized in both in vitro and in vivo models. The data below is summarized from publicly available research.
Table 1: In Vitro Efficacy of this compound
| Parameter | Species/System | Value | Reference |
| IC₅₀ vs. DGAT1 | Human | 8 nM | [6] |
| IC₅₀ vs. DGAT1 | Mouse | 8 nM | [6] |
| IC₅₀ vs. DGAT2 | Human | No Inhibition | [6] |
| IC₅₀ (Triglyceride Formation) | HeLa cells (hDGAT1) | 78 nM | [6] |
Table 2: In Vivo Efficacy of this compound in CD-1 Mice (Oral Administration)
| Dose (mg/kg) | Effect on Postprandial Triglycerides | Plasma Exposure (C₂h) | Reference |
| 0.03 | 40% reduction from vehicle | 0.033 µg/mL | [6] |
| 0.3 | 60% reduction from vehicle | 0.36 µg/mL | [6] |
| 3.0 | 90% reduction from vehicle | 3.10 µg/mL | [6] |
Experimental Protocols and Methodologies
The characterization of DGAT1 inhibitors like this compound involves a series of standardized in vitro and in vivo experiments.
In Vitro DGAT1 Inhibition Assay (Generalized Protocol)
A common method to determine the potency of a DGAT1 inhibitor is a fluorescence-based assay that measures the release of Coenzyme A (CoASH) during the enzymatic reaction.
-
Enzyme Preparation: Microsomes from cells overexpressing human DGAT1 are prepared and used as the enzyme source.
-
Substrate Preparation: A reaction mixture containing diacylglycerol and a specific fatty acyl-CoA (e.g., oleoyl-CoA) is prepared in an appropriate assay buffer.
-
Inhibitor Addition: Serial dilutions of the test compound (e.g., this compound) are added to the wells of a microplate.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the DGAT1-containing microsomes to the substrate mixture.
-
Detection: A thio-reactive fluorescent probe, such as 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM), is included in the reaction.[4] This probe reacts with the sulfhydryl group of the released CoASH, producing a fluorescent product.[4]
-
Data Analysis: Fluorescence is measured over time using a plate reader. The rate of reaction is calculated, and IC₅₀ values are determined by plotting the percent inhibition against the log concentration of the inhibitor.
In Vivo Oral Lipid Tolerance Test (Generalized Protocol)
This model assesses the effect of a DGAT1 inhibitor on the absorption and processing of dietary fats in rodents.
-
Animal Acclimation: Mice (e.g., CD-1 or C57BL/6J) are acclimatized and fasted for a short period (e.g., 3-4 hours) to ensure a baseline state.[7]
-
Compound Administration: Animals are randomized into groups and administered the test compound (e.g., this compound) or vehicle control via oral gavage.[7]
-
Lipid Challenge: After a set period (e.g., 30 minutes), a lipid bolus, typically corn oil (5 mL/kg), is administered orally to all animals.[7]
-
Blood Sampling: Blood samples are collected at various time points post-lipid challenge (e.g., 0, 1, 2, 4, 6 hours).[7]
-
Triglyceride Measurement: Plasma is isolated from the blood samples, and triglyceride concentrations are measured using a standard clinical chemistry analyzer.
-
Data Analysis: The postprandial triglyceride excursion is plotted over time for each group. The Area Under the Curve (AUC) is calculated to quantify the total triglyceride exposure and determine the dose-dependent effect of the inhibitor.
Caption: Generalized workflow for the discovery and validation of a DGAT1 inhibitor.
Permeability and Metabolic Stability
For an orally administered drug, favorable pharmacokinetic properties are essential. This compound has demonstrated high in vitro permeability in Caco-2 cell assays, with no indication of active efflux (efflux ratio ≈ 1.1-1.4).[6] Furthermore, it showed negligible turnover in both mouse and human liver microsome preparations, suggesting good metabolic stability.[6] These characteristics are consistent with its observed oral efficacy in vivo.
Conclusion and Future Directions
This compound is a well-characterized, potent, and selective DGAT1 inhibitor with demonstrated efficacy in reducing triglyceride synthesis and lowering postprandial plasma triglycerides in preclinical models. Its favorable in vitro properties and clear dose-dependent in vivo effects underscore the potential of DGAT1 inhibition as a therapeutic strategy for metabolic diseases. While the development of DGAT1 inhibitors has faced challenges related to gastrointestinal side effects in some clinical trials, the continued investigation into this target may yet yield novel treatments for obesity and type 2 diabetes. Further research may focus on optimizing the therapeutic window, exploring combination therapies, and identifying patient populations most likely to benefit from DGAT1 inhibition.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing energy and glucose metabolism by disrupting triglyceride synthesis: Lessons from mice lacking DGAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
Investigating ABT-046 in Metabolic Disease Models: Information Not Publicly Available
A comprehensive search for the investigational compound ABT-046 in the context of metabolic disease models has yielded no publicly available data. As a result, the creation of an in-depth technical guide with quantitative data, experimental protocols, and signaling pathway diagrams is not possible at this time.
Searches for "this compound" in scholarly articles, clinical trial registries, and public announcements from pharmaceutical companies, including those with a history of developing compounds with the "ABT" designation, did not provide any specific information related to its use in metabolic disorders such as diabetes, obesity, or non-alcoholic fatty liver disease.
The designation "this compound" may represent an internal compound name that has not yet been disclosed in scientific literature or public forums. It is also possible that this is a very early-stage compound with no published preclinical data, or the designation may be inaccurate.
General searches on novel therapeutics in metabolic diseases reveal a landscape of active research and development, with a focus on various signaling pathways and therapeutic targets. However, none of the available resources link these developments to a compound specifically named this compound.
Without any primary or secondary sources describing the mechanism of action, preclinical efficacy, or experimental design related to this compound, the core requirements of the requested technical guide—including data tables and visualizations of experimental workflows and signaling pathways—cannot be fulfilled.
Researchers, scientists, and drug development professionals seeking information on this specific compound are encouraged to monitor scientific publications and company pipelines for any future disclosures.
ABT-046: A Potent and Selective Inhibitor of Diacylglycerol Acyltransferase-1 (DGAT-1)
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical properties of ABT-046, a potent and selective inhibitor of Diacylglycerol Acyltransferase-1 (DGAT-1). The document details its inhibitory activity, the experimental methodologies for its characterization, and its role within the broader context of lipid metabolism.
Data Presentation
The inhibitory activity of this compound against DGAT-1 has been quantified through various in vitro and cellular assays. The key quantitative data are summarized in the table below for clear comparison.
| Parameter | Species | Value | Notes |
| IC50 | Human DGAT-1 | 8 nM | In vitro enzyme assay.[1] |
| IC50 | Mouse DGAT-1 | 8 nM | In vitro enzyme assay.[1] |
| Selectivity | Human DGAT-2 | No inhibition | Demonstrates high selectivity for DGAT-1 over DGAT-2.[1] |
| Cellular IC50 | Human DGAT-1 | 78 nM | Inhibition of triglyceride formation in HeLa cells expressing human DGAT-1.[1] |
Experimental Protocols
The determination of the IC50 value for an inhibitor like this compound against DGAT-1 typically involves an in vitro enzyme assay. While the specific protocol used for this compound is proprietary, a representative methodology based on established radiometric or fluorescence-based assays is described below.[2][3][4][5]
Objective: To determine the concentration of this compound required to inhibit 50% of DGAT-1 enzymatic activity in vitro.
Materials:
-
Enzyme Source: Microsomal preparations from cells or tissues overexpressing human or mouse DGAT-1.[2][6]
-
Substrates:
-
Inhibitor: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Tris-HCl buffer containing MgCl2 and bovine serum albumin (BSA).
-
Reaction Termination Solution: Isopropanol/heptane/water mixture.
-
Detection System: Scintillation counter (for radiometric assay) or a fluorescence plate reader (for fluorescence-based assay).
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the assay buffer, a known concentration of the DGAT-1 enzyme source, and the diacylglycerol substrate.
-
Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture to achieve a range of final concentrations. A control reaction with no inhibitor (vehicle control) is also prepared.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the fatty acyl-CoA substrate.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Termination: The reaction is stopped by the addition of the termination solution.
-
Product Extraction: The lipid products (triglycerides) are extracted into an organic phase.
-
Quantification: The amount of product formed is quantified. In a radiometric assay, this is done by measuring the radioactivity of the extracted triglycerides using a scintillation counter. In a fluorescence-based assay, the fluorescence of the tagged triglyceride product is measured.
-
Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
Signaling Pathway
DGAT-1 is a crucial enzyme in the terminal step of the Kennedy pathway for triglyceride synthesis. It is an integral membrane protein located in the endoplasmic reticulum.[7] The following diagram illustrates the central role of DGAT-1 in this metabolic process.
Caption: DGAT-1 catalyzes the final step of triglyceride synthesis.
Experimental Workflow
The following diagram outlines the general workflow for determining the in vitro IC50 value of an inhibitor against DGAT-1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Regulation of Postprandial Triglycerides
Introduction
Elevated postprandial triglycerides, the rise in triglyceride levels in the blood after a meal, are increasingly recognized as an independent risk factor for cardiovascular disease.[1][2] Individuals spend a significant portion of their day in a postprandial state, making the clearance of triglyceride-rich lipoproteins (TRLs) a critical process for maintaining metabolic health.[1][3] This guide provides a technical overview of the mechanisms governing postprandial triglyceride metabolism and explores therapeutic strategies aimed at its modulation. While this report was initially aimed at the specific compound ABT-046, a comprehensive search of scientific literature and clinical trial databases did not yield specific information on a compound with this identifier. Therefore, this guide will focus on the broader principles and pathways relevant to the therapeutic modulation of postprandial triglycerides, drawing on established mechanisms and data from representative therapeutic classes.
Core Concepts in Postprandial Triglyceride Metabolism
The metabolism of dietary fats involves a complex series of events, beginning with their absorption in the intestine and culminating in their delivery to peripheral tissues for energy or storage. The key players in this process are chylomicrons, large TRLs synthesized by enterocytes.[4]
1. Chylomicron Assembly and Secretion: Following the consumption of a fat-containing meal, dietary triglycerides are hydrolyzed in the intestinal lumen, and the resulting fatty acids and monoglycerides are absorbed by enterocytes.[5] Within the endoplasmic reticulum of these cells, triglycerides are re-synthesized and, along with cholesterol and apolipoprotein B-48 (ApoB-48), are assembled into nascent chylomicrons by the microsomal triglyceride transfer protein (MTP).[4][6] These large lipoprotein particles are then secreted into the lymphatic system and subsequently enter the bloodstream.[4]
2. Lipolysis by Lipoprotein Lipase (LPL): Once in circulation, chylomicrons are acted upon by lipoprotein lipase (LPL), an enzyme primarily located on the endothelial surface of capillaries in adipose tissue, skeletal muscle, and the heart.[4][7][8] LPL hydrolyzes the triglyceride core of chylomicrons, releasing free fatty acids that are taken up by the surrounding tissues for energy utilization or storage.[5][7] The activity of LPL is a critical determinant of the rate at which TRLs are cleared from the circulation.[8][9]
3. Chylomicron Remnant Clearance: As chylomicrons are depleted of their triglyceride content, they are transformed into smaller, denser chylomicron remnants.[4] These remnants are enriched in cholesterol esters and are rapidly cleared from the circulation by the liver through receptor-mediated endocytosis.[10]
Dysregulation at any of these stages can lead to an exaggerated and prolonged increase in postprandial triglycerides, a condition known as postprandial hyperlipidemia.[1]
Therapeutic Strategies for Modulating Postprandial Triglycerides
A variety of therapeutic approaches can be employed to lower postprandial triglyceride levels. These strategies often target key enzymes and pathways involved in TRL metabolism.
Table 1: Effects of a PPAR α/γ Agonist (Saroglitazar) on Postprandial Triglycerides in Type 2 Diabetes
| Parameter | Saroglitazar (4 mg) | Placebo | p-value |
| Postprandial TG-AUC (mg/dL·h) | |||
| Baseline (Mean ± SD) | 1783.3 ± 144.0 | 2180.0 ± 157.9 | NS |
| Change from Baseline (Mean ± SD) | -458.3 ± 144.0 (-25.7%) | +10.9 ± 157.9 (+0.5%) | < 0.05 |
| Postprandial TG Incremental AUC (mg/dL·h) | |||
| Baseline (Mean ± SD) | 558.3 ± 89.9 | 804.0 ± 99.4 | NS |
| Change from Baseline (Mean ± SD) | -329.4 ± 89.9 (-59%) | +80.4 ± 99.4 (+10%) | < 0.05 |
| Data derived from a 12-week, randomized, double-blind, placebo-controlled study in patients with type 2 diabetes and dyslipidemia.[11] TG-AUC refers to the total area under the curve for triglycerides over an 8-hour period following a standardized fat tolerance test. Incremental AUC represents the area under the curve above the fasting baseline. |
Experimental Protocols
Key Experiment: Oral Fat Tolerance Test (OFTT)
The oral fat tolerance test is a standardized method used to assess an individual's ability to clear dietary fat from the circulation and is a cornerstone of clinical research in postprandial lipemia.
Objective: To measure the dynamic changes in plasma triglyceride concentrations following a high-fat meal.
Procedure:
-
Subject Preparation: Participants are required to fast for 10-12 hours overnight prior to the test.[1]
-
Baseline Blood Sample: A fasting blood sample is collected to determine baseline lipid levels.
-
High-Fat Meal Administration: A standardized high-fat meal is consumed by the participant within a specified timeframe (e.g., 15-20 minutes). The composition of the meal is crucial and should be well-defined. For example, a meal could consist of whole wheat bread and butter, providing a specific amount of fat (e.g., 50g).[1]
-
Postprandial Blood Sampling: Blood samples are collected at regular intervals (e.g., every 1-2 hours) for up to 8 hours after the meal.[11]
-
Biochemical Analysis: Plasma is isolated from each blood sample and analyzed for triglyceride concentrations. Other parameters such as glucose, insulin, and apolipoprotein levels may also be measured.
-
Data Analysis: The primary endpoint is often the change in the area under the curve (AUC) for triglycerides from baseline.[11] The incremental AUC, which represents the triglyceride excursion above the fasting level, is also a key parameter.
Visualizing the Pathways and Processes
Diagram 1: Postprandial Triglyceride Metabolism
Caption: Overview of dietary fat absorption, chylomicron formation, and clearance.
Diagram 2: Therapeutic Intervention - Enhancing LPL Activity
Caption: Mechanism of action for a therapeutic agent that enhances LPL activity.
Diagram 3: Experimental Workflow for a Clinical Trial
Caption: A typical workflow for a randomized controlled trial on postprandial triglycerides.
The regulation of postprandial triglycerides is a complex and highly dynamic process that is central to metabolic health. A deeper understanding of the molecular mechanisms involved in chylomicron metabolism has paved the way for the development of therapeutic agents that can effectively lower postprandial lipemia. While specific data on "this compound" is not publicly available, the principles and methodologies outlined in this guide provide a robust framework for the evaluation of any novel compound aimed at modulating postprandial triglyceride levels. Future research in this area will likely focus on more targeted approaches to enhance the efficiency of TRL clearance and reduce the cardiovascular risk associated with postprandial hyperlipidemia.
References
- 1. Determinants of the postprandial triglyceride response to a high-fat meal in healthy overweight and obese adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fasting, non-fasting and postprandial triglycerides for screening cardiometabolic risk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The chylomicron saga: time to focus on postprandial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid - Wikipedia [en.wikipedia.org]
- 6. IRE1β Inhibits Chylomicron Production by Selectively Degrading MTP mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Lipoprotein lipase activity is decreased in a large cohort of patients with coronary artery disease and is associated with changes in lipids and lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipoprotein lipase as a target for obesity/diabetes related cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Uptake of chylomicron remnants and hepatic lipase-treated chylomicrons by a non-transformed murine hepatocyte cell line in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Abrogation of postprandial triglyceridemia with dual PPAR α/γ agonist in type 2 diabetes mellitus: a randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Enigma of ABT-046: A Potent DGAT-1 Inhibitor
An In-depth Look at a Promising Therapeutic Agent for Metabolic Disorders
ABT-046 has emerged as a potent and selective inhibitor of diacylglycerol acyltransferase-1 (DGAT-1), a key enzyme in triglyceride synthesis. Its high efficacy and oral activity have positioned it as a significant subject of interest for researchers and drug development professionals exploring new treatments for metabolic diseases. This technical guide synthesizes the current understanding of this compound, focusing on its mechanism of action, biological activity, and the publicly available data that provide a glimpse into its structural activity relationship (SAR).
Core Data Summary
While comprehensive SAR data with detailed structural modifications and corresponding potencies for this compound are not extensively available in the public domain, likely due to its proprietary nature, the existing literature provides key quantitative metrics for the lead compound.
| Target | Species | IC50 (nM) | Assay Type |
| DGAT-1 | Human | 8 | Biochemical Assay |
| DGAT-1 | Mouse | 8 | Biochemical Assay |
| DGAT-2 | Human | > 10,000 | Biochemical Assay |
| Triglyceride Formation | Human (HeLa cells) | 78 | Cell-based Assay |
Table 1: In Vitro Activity of this compound[1]
| Parameter | Condition | Value |
| Permeability (Caco-2) | 0.5 µM | Efflux Ratio = 1.4 |
| Permeability (Caco-2) | 5 µM | Efflux Ratio = 1.1 |
| Microsomal Stability | Mouse Liver Microsomes | Negligible Turnover |
| Microsomal Stability | Human Liver Microsomes | Negligible Turnover |
Table 2: In Vitro ADME Properties of this compound[1]
Mechanism of Action: Targeting Triglyceride Synthesis
This compound exerts its therapeutic effect by selectively inhibiting the DGAT-1 enzyme. DGAT-1 is a crucial enzyme in the final step of triglyceride synthesis, catalyzing the acylation of diacylglycerol. By blocking this enzyme, this compound effectively reduces the production of triglycerides. This mechanism is central to its potential in treating conditions characterized by elevated triglyceride levels, such as hypertriglyceridemia and related metabolic disorders. The high selectivity for DGAT-1 over DGAT-2 is a critical feature, as the two isoforms are thought to have distinct physiological roles.
Experimental Protocols
Detailed experimental protocols for the SAR studies of this compound are not publicly disclosed. However, based on the available data[1], the following general methodologies are likely employed in the characterization of DGAT-1 inhibitors like this compound.
DGAT-1 Enzyme Inhibition Assay
A common method to determine the IC50 of a DGAT-1 inhibitor involves a biochemical assay using microsomes from cells overexpressing the human or mouse DGAT-1 enzyme.
Cellular Triglyceride Formation Assay
To assess the activity of the compound in a cellular context, a common method involves using a cell line, such as HeLa cells, that expresses the target enzyme.
-
Cell Culture: HeLa cells are cultured in appropriate media.
-
Transfection: Cells are transfected with a vector expressing human DGAT-1.
-
Compound Treatment: Cells are treated with varying concentrations of this compound.
-
Radiolabeling: A radiolabeled fatty acid precursor, such as [14C]oleic acid, is added to the culture medium.
-
Lipid Extraction: After an incubation period, total lipids are extracted from the cells.
-
Analysis: The extracted lipids are separated by thin-layer chromatography (TLC), and the amount of radiolabeled triglycerides is quantified to determine the IC50.
In Vivo Efficacy
In vivo studies in animal models are crucial for evaluating the therapeutic potential of a drug candidate. This compound has demonstrated significant effects on postprandial triglycerides in mice.
-
In CD-1 mice, oral administration of this compound at doses ranging from 0.03 to 3 mg/kg resulted in a significant reduction in postprandial triglycerides.[1]
-
A single oral dose of 0.3 mg/kg in diet-induced obese mice was sufficient to abolish the postprandial triglyceride excursion.[1]
The Path Forward: Unraveling the Full SAR of this compound
The publicly available data on this compound clearly establish it as a highly potent and selective DGAT-1 inhibitor with promising in vivo activity. However, a detailed understanding of its structural activity relationship remains elusive. Such information, which is critical for the design of next-generation inhibitors with improved properties, is likely to be found within the internal research and development archives of its originators. Future publications or patent disclosures may shed more light on the specific molecular interactions that govern the potent inhibitory activity of this compound and the broader chemical space around this important pharmacological agent. For researchers in the field, the story of this compound underscores the significant potential of DGAT-1 inhibition as a therapeutic strategy for metabolic diseases, while also highlighting the proprietary barriers that often surround the detailed chemical evolution of clinical candidates.
References
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of a Novel Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The compound "ABT-046" is not a publicly identified agent. The following application notes and protocols are provided as a generalized example for the in vitro characterization of a hypothetical potent multi-targeted tyrosine kinase inhibitor, drawing upon publicly available information for similar molecules such as ABT-869. These protocols are intended for research purposes only and should be adapted as necessary for specific experimental contexts.
Introduction
Tyrosine kinases are a class of enzymes that play critical roles in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many diseases, including cancer. Consequently, tyrosine kinase inhibitors (TKIs) have emerged as a major class of therapeutic agents. This document provides a comprehensive set of protocols for the in vitro characterization of a novel, potent TKI targeting vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), key drivers of tumor angiogenesis and growth.
Mechanism of Action and Signaling Pathway
The hypothetical TKI is an ATP-competitive inhibitor of VEGFR and PDGFR family members. By blocking the ATP-binding site on these receptors, the inhibitor prevents their autophosphorylation and subsequent activation of downstream signaling cascades. This leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis in tumor cells that are dependent on these signaling pathways.[1]
Caption: VEGFR/PDGFR Signaling Pathway Inhibition by a TKI.
Data Presentation
The following table summarizes hypothetical data for a novel TKI, providing a template for presenting results from the described in vitro assays.
| Assay | Cell Line | Metric | Value |
| Cell Proliferation | MV4-11 (FLT3-ITD+) | IC50 | 8 nM |
| HUVEC (VEGFR2+) | IC50 | 12 nM | |
| Ba/F3-TEL-PDGFRβ | IC50 | 5 nM | |
| Apoptosis | MV4-11 | EC50 (Cleaved PARP) | 25 nM |
| Target Phosphorylation | MV4-11 | IC50 (p-FLT3) | 1 nM |
| HUVEC | IC50 (p-VEGFR2) | 3 nM | |
| Ba/F3-TEL-PDGFRβ | IC50 (p-PDGFRβ) | 0.8 nM |
Experimental Protocols
Cell Proliferation Assay (MTS-based)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of the TKI on the proliferation of a target cell line.
Materials:
-
Target cells (e.g., MV4-11, HUVEC)
-
Complete culture medium
-
96-well clear-bottom plates
-
Hypothetical TKI stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the TKI in complete culture medium. A common starting concentration is 1 µM, with 1:3 serial dilutions.
-
Add 100 µL of the TKI dilutions to the appropriate wells. Include vehicle control (DMSO) and no-cell (medium only) wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.[2]
-
Incubate for 1-4 hours at 37°C.[2]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Apoptosis Assay (Western Blot for Cleaved PARP)
This protocol assesses the ability of the TKI to induce apoptosis by detecting the cleavage of PARP.
Materials:
-
Target cells
-
6-well plates
-
Hypothetical TKI
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the TKI (e.g., 0, 10, 25, 50, 100 nM) for 24-48 hours.
-
Harvest cells and lyse them in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved PARP overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH) to ensure equal protein loading.
Target Phosphorylation Assay (Western Blot)
This protocol determines the effect of the TKI on the phosphorylation of its target receptors.
Materials:
-
Same as for the apoptosis assay, with the addition of:
-
Serum-free medium
-
Recombinant growth factor (e.g., VEGF or PDGF)
-
Primary antibodies against phosphorylated and total forms of the target receptor (e.g., p-VEGFR2, total VEGFR2).
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of the TKI for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor (e.g., 50 ng/mL VEGF) for 10-15 minutes.
-
Immediately lyse the cells and proceed with the Western blot protocol as described above, using antibodies against the phosphorylated and total forms of the target receptor.
Experimental Workflow
The following diagram illustrates the overall workflow for the in vitro characterization of a novel TKI.
Caption: In Vitro TKI Characterization Workflow.
Conclusion
The in vitro assays described provide a robust framework for the initial characterization of novel tyrosine kinase inhibitors. By assessing the antiproliferative activity, mechanism of action, and effects on downstream signaling, researchers can effectively evaluate the potency and cellular effects of new compounds, facilitating their progression through the drug discovery pipeline.
References
Application Notes and Protocols: In Vivo Mouse Studies with a Novel Small Molecule Inhibitor (Model Compound: ABT-046)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific molecule designated "ABT-046" is not publicly available. The following application notes and protocols are based on established methodologies for in vivo mouse studies of novel small molecule inhibitors and serve as a comprehensive guide. The compound "this compound" is used here as a hypothetical model.
Introduction
These application notes provide a framework for conducting in vivo mouse studies to evaluate the dosage, administration, and efficacy of a novel small molecule inhibitor, modeled here as this compound. The protocols outlined below are based on common practices in preclinical drug development and can be adapted based on the specific characteristics of the test compound and the research question.
Data Presentation: Quantitative Summaries
Table 1: Hypothetical Dose Range-Finding Study Design for this compound
| Group | Treatment | Dosage (mg/kg) | Route of Administration | Number of Mice (n) | Observation Period | Primary Endpoints |
| 1 | Vehicle Control | 0 | Oral Gavage (p.o.) | 5 | 14 days | Clinical signs of toxicity, body weight changes |
| 2 | This compound | 10 | Oral Gavage (p.o.) | 5 | 14 days | Clinical signs of toxicity, body weight changes |
| 3 | This compound | 30 | Oral Gavage (p.o.) | 5 | 14 days | Clinical signs of toxicity, body weight changes |
| 4 | This compound | 100 | Oral Gavage (p.o.) | 5 | 14 days | Clinical signs of toxicity, body weight changes |
| 5 | Vehicle Control | 0 | Intraperitoneal (i.p.) | 5 | 14 days | Clinical signs of toxicity, body weight changes |
| 6 | This compound | 5 | Intraperitoneal (i.p.) | 5 | 14 days | Clinical signs of toxicity, body weight changes |
| 7 | This compound | 15 | Intraperitoneal (i.p.) | 5 | 14 days | Clinical signs of toxicity, body weight changes |
| 8 | This compound | 50 | Intraperitoneal (i.p.) | 5 | 14 days | Clinical signs of toxicity, body weight changes |
Table 2: Hypothetical Pharmacokinetic Study Design and Sample Data for this compound
| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (5 mg/kg) |
| Vehicle | 10% DMSO, 40% PEG300, 50% Saline | 5% DMSO, 95% Saline |
| Time Points (hours) | 0.25, 0.5, 1, 2, 4, 8, 12, 24 | 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 |
| Cmax (ng/mL) | 1250 | 2500 |
| Tmax (hours) | 1.0 | 0.083 |
| AUC (0-t) (ng*h/mL) | 7500 | 4500 |
| Half-life (t1/2) (hours) | 4.5 | 3.0 |
| Bioavailability (%) | 67 | N/A |
Experimental Protocols
Vehicle Formulation
The choice of vehicle is critical for ensuring the solubility and stability of the test compound. The vehicle should be non-toxic at the administered volume.
Common Vehicles for Oral and Intraperitoneal Administration:
-
Saline (0.9% NaCl): For water-soluble compounds.
-
Phosphate-Buffered Saline (PBS): For water-soluble compounds, buffered to physiological pH.
-
Corn oil/Sesame oil: For highly lipophilic compounds.
-
Aqueous solution with co-solvents:
-
10% DMSO, 40% PEG300, 50% Saline: A common vehicle for compounds with poor water solubility.
-
5% Tween 80 in Saline: A surfactant-based vehicle to improve solubility.
-
Protocol for Vehicle Preparation (10% DMSO, 40% PEG300, 50% Saline):
-
Measure the required volume of DMSO (e.g., 1 mL for a 10 mL final volume).
-
Add the calculated amount of this compound to the DMSO and vortex until fully dissolved.
-
Add the required volume of PEG300 (e.g., 4 mL) and vortex to mix.
-
Add the required volume of saline (e.g., 5 mL) dropwise while vortexing to prevent precipitation.
-
Visually inspect the solution for any precipitates. If necessary, sonicate briefly.
-
Prepare the vehicle fresh on the day of the experiment.
Administration Routes
This route is often preferred as it mimics the intended clinical route of administration for many drugs.
Materials:
-
Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice).
-
Syringes (1 mL).
-
This compound formulation.
Protocol:
-
Accurately weigh the mouse to calculate the correct dose volume. The administration volume should typically not exceed 10 mL/kg.
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent head movement.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth of the gavage needle.
-
Carefully insert the gavage needle into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.
-
Slowly administer the calculated volume of the this compound formulation.
-
Gently remove the gavage needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress or regurgitation.
This route allows for rapid absorption of the compound into the systemic circulation.
Materials:
-
Sterile needles (e.g., 25-27 gauge).
-
Sterile syringes (1 mL).
-
This compound formulation.
Protocol:
-
Accurately weigh the mouse to calculate the correct dose volume. The injection volume should typically not exceed 10 mL/kg.
-
Restrain the mouse with its head tilted downwards. This allows the abdominal organs to shift away from the injection site.
-
Locate the lower right or left quadrant of the abdomen.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or internal organ. If blood or urine is aspirated, withdraw the needle and inject at a different site with a fresh needle.
-
Slowly inject the calculated volume of the this compound formulation.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of pain or distress.
Mandatory Visualizations
Preparing a 10 mM Stock Solution of ABT-046 in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a 10 mM stock solution of the Diacylglycerol acyltransferase-1 (DGAT-1) inhibitor, ABT-046, in dimethyl sulfoxide (DMSO). Adherence to this protocol is crucial for ensuring the accurate concentration, stability, and optimal performance of this compound in various experimental settings. The following sections outline the necessary materials, a step-by-step procedure for preparation, and recommendations for storage and handling.
Introduction
This compound is a potent and selective inhibitor of Diacylglycerol acyltransferase-1 (DGAT-1), an enzyme that plays a critical role in the final step of triglyceride synthesis. The inhibition of DGAT-1 is a key area of investigation in metabolic diseases. Accurate and consistent preparation of this compound stock solutions is fundamental to obtaining reliable and reproducible experimental results. DMSO is the recommended solvent for dissolving this compound due to its high solubilizing capacity for many organic small molecules.
This compound Signaling Pathway
The diagram below illustrates the simplified signaling pathway involving DGAT-1, the target of this compound. DGAT-1 catalyzes the conversion of diacylglycerol (DAG) and a fatty acyl-CoA to triacylglycerol (TG), which is then stored in lipid droplets. This compound directly inhibits this enzymatic step.
Application Notes and Protocols for Administration of a Novel GLP-1 Receptor Agonist in Animal Models of Obesity
Compound: Exempla-GLP1 (Fictional Compound based on GLP-1 Receptor Agonist class)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide a comprehensive overview of the preclinical evaluation of Exempla-GLP1, a novel glucagon-like peptide-1 (GLP-1) receptor agonist, in animal models of obesity. GLP-1 receptor agonists are a class of medications that mimic the action of the endogenous incretin hormone GLP-1, leading to reduced appetite, delayed gastric emptying, and improved glucose homeostasis.[1] This document outlines the necessary protocols for administering Exempla-GLP1 to diet-induced obese (DIO) rodent models, along with methods for assessing its efficacy and underlying mechanisms of action. The information presented here is intended to guide researchers in the design and execution of similar preclinical studies.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies involving the administration of Exempla-GLP1 in diet-induced obese (DIO) mouse models.
Table 1: Dose-Dependent Effects of Exempla-GLP1 on Body Weight and Food Intake in DIO Mice
| Dosage (mg/kg, s.c., daily) | Mean Body Weight Change (%) after 28 days | Mean Daily Food Intake Reduction (%) |
| Vehicle Control | +5.2% | 0% |
| Exempla-GLP1 (0.1) | -8.5% | -15.3% |
| Exempla-GLP1 (0.5) | -14.2% | -25.8% |
| Exempla-GLP1 (1.0) | -18.9% | -32.1% |
Table 2: Effects of Exempla-GLP1 on Metabolic Parameters in DIO Mice after 28 Days of Treatment
| Treatment Group | Fasting Blood Glucose (mg/dL) | Plasma Insulin (ng/mL) | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) |
| Vehicle Control | 155 ± 12 | 2.8 ± 0.5 | 210 ± 18 | 130 ± 15 |
| Exempla-GLP1 (1.0 mg/kg) | 110 ± 8 | 1.5 ± 0.3 | 165 ± 15 | 95 ± 12 |
Experimental Protocols
1. Animal Model and Induction of Obesity:
-
Animal Model: Male C57BL/6J mice, 8 weeks of age.
-
Diet: Diet-induced obesity (DIO) is established by feeding the mice a high-fat diet (HFD) consisting of 60% kcal from fat for a period of 12 weeks.[2] Control animals are maintained on a standard chow diet.
-
Housing: Animals are single-housed in a temperature-controlled environment with a 12-hour light/dark cycle.
2. Exempla-GLP1 Administration:
-
Formulation: Exempla-GLP1 is dissolved in a sterile saline solution containing 0.1% bovine serum albumin (BSA) to prevent adhesion to vials.
-
Route of Administration: Subcutaneous (s.c.) injection.
-
Dosage and Frequency: As outlined in Table 1, Exempla-GLP1 is administered once daily at dosages of 0.1, 0.5, and 1.0 mg/kg body weight. The vehicle control group receives an equivalent volume of the saline/BSA solution.
-
Duration of Treatment: 28 days.
3. Measurement of Efficacy Endpoints:
-
Body Weight: Individual animal body weights are recorded daily.
-
Food Intake: Food intake is measured daily by weighing the remaining food pellets.
-
Metabolic Parameters: At the end of the treatment period, animals are fasted overnight. Blood samples are collected via cardiac puncture for the analysis of fasting blood glucose, plasma insulin, total cholesterol, and triglycerides using standard commercial assay kits.
Visualizations
Signaling Pathway
References
Application Notes and Protocols for ABT-046 in Triglyceride Synthesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-046 is a potent and selective inhibitor of Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1), a key enzyme in the terminal step of triglyceride synthesis.[1][2] DGAT1 catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form triglycerides, which are subsequently stored in lipid droplets.[3][4][5] Due to its critical role in lipid metabolism, DGAT1 is a significant therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[3][6][7][8] These application notes provide detailed protocols for evaluating the efficacy of this compound in both enzymatic and cellular triglyceride synthesis assays.
Quantitative Data Summary
The inhibitory activity of this compound and other relevant compounds on DGAT1 and triglyceride synthesis is summarized in the table below. This data provides a comparative reference for researchers evaluating the potency of this compound.
| Compound | Assay Type | System | Target | IC50 Value | Reference |
| This compound | Enzymatic Assay | Human DGAT1 | DGAT1 | 8 nM | [1] |
| This compound | Enzymatic Assay | Mouse DGAT1 | DGAT1 | 8 nM | [1] |
| This compound | Cellular Assay | HeLa cells expressing human DGAT1 | Triglyceride Formation | 78 nM | [1] |
| T863 (Reference Inhibitor) | CPM and TLC Assay | Microsomes | DGAT1 | Comparable IC50 values | [7] |
In Vivo Efficacy of this compound:
| Animal Model | Dosage | Administration | Effect on Serum Triglycerides |
| Male CD-1 mice | 0.03, 0.3, or 3 mg/kg | Single oral gavage | 40%, 60%, and 90% reduction, respectively |
Signaling Pathway
The synthesis of triglycerides is a multi-step process, with the final, committed step catalyzed by DGAT enzymes.[3][4][5] this compound specifically inhibits DGAT1, thereby blocking the conversion of diacylglycerol and fatty acyl-CoA into triglycerides.
Caption: Triglyceride synthesis pathways and the inhibitory action of this compound on DGAT1.
Experimental Protocols
In Vitro DGAT1 Enzymatic Activity Assay (Fluorescent Method)
This protocol describes a non-radioactive method to determine the enzymatic activity of DGAT1 in the presence of inhibitors like this compound. The assay measures the formation of a fluorescently labeled triglyceride.[9][10]
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.6), 250 mM sucrose.[10]
-
Substrates: 1,2-Dioleoyl-sn-glycerol (DOG), NBD-palmitoyl-CoA (fluorescent fatty acyl-CoA).[9]
-
Enzyme Source: Microsomal fractions from cells or tissues expressing DGAT1.
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Stop Solution: Chloroform:methanol (2:1, v/v).[10]
-
TLC Developing Solvent: Hexane:ethyl ether:acetic acid (80:20:1, v/v/v).[10]
-
96-well plates, glass test tubes, TLC plates.
Procedure:
-
Reaction Mix Preparation: Prepare a master mix containing Tris-HCl, MgCl₂, DOG, BSA, and NBD-palmitoyl-CoA in the assay buffer.[9]
-
Compound Addition: Add varying concentrations of this compound or vehicle control to the reaction wells.
-
Enzyme Addition: Initiate the reaction by adding the microsomal protein preparation (e.g., 20-100 µg) to each well.[9] The final reaction volume is typically 200 µL.[9]
-
Incubation: Incubate the reaction at 37°C for 10-30 minutes.[9]
-
Reaction Termination: Stop the reaction by adding 4 mL of the stop solution.[10]
-
Lipid Extraction: Add water and vortex to separate the phases. Collect the lower organic phase containing the lipids.
-
Thin Layer Chromatography (TLC): Spot the extracted lipids onto a TLC plate and develop the plate using the developing solvent.[9][10]
-
Detection: Visualize the fluorescent triglyceride product using a fluorescent imaging system.[10]
-
Quantification: Quantify the fluorescence intensity of the triglyceride spots to determine DGAT1 activity. Calculate the IC50 value for this compound by plotting the percentage of inhibition against the log concentration of the inhibitor.
Caption: General workflow for an in vitro DGAT1 activity assay.
Cellular Triglyceride Synthesis Assay in HeLa Cells
This protocol details a method to measure the effect of this compound on triglyceride synthesis in a cellular context using HeLa cells.[11][12]
Materials:
-
HeLa cells (or HeLa cells overexpressing human DGAT1).
-
Culture Medium: DMEM supplemented with 10% FBS and 1x Penicillin-Streptomycin.[11]
-
Oleic Acid Solution: Oleic acid complexed to bovine serum albumin (BSA).[11]
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Lysis/Extraction Solution: Methanol/chloroform mixture (2:1).[11]
-
Triglyceride Quantification Kit (Fluorometric or Colorimetric).[11][12][13][14][15]
-
6-well or 96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density of 5 x 10⁵ cells per well and incubate for 24 hours.[11]
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 1-2 hours).
-
Induction of Triglyceride Synthesis: Add oleic acid-albumin complex (e.g., 400 µM final concentration) to the culture medium to stimulate triglyceride synthesis and incubate for an appropriate time (e.g., 5-24 hours).[11][16]
-
Cell Lysis and Lipid Extraction:
-
Wash the cells with PBS.
-
Lyse the cells and extract the lipids using a methanol/chloroform mixture.[11]
-
-
Triglyceride Quantification:
-
Data Analysis: Normalize the triglyceride content to the total protein concentration of the cell lysate. Calculate the IC50 value for this compound's inhibition of triglyceride formation.
Caption: Workflow for the cellular triglyceride synthesis assay.
Conclusion
The provided protocols and data serve as a comprehensive guide for researchers investigating the effects of this compound on triglyceride synthesis. These assays are crucial for characterizing the potency and mechanism of action of DGAT1 inhibitors and for advancing the development of novel therapeutics for metabolic disorders. Careful optimization of assay conditions and appropriate controls are essential for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structure and catalytic mechanism of a human triglyceride synthesis enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Triacylglycerol Measurement in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triacylglycerol Measurement in HeLa Cells. | Sigma-Aldrich [sigmaaldrich.com]
- 13. A simple and rapid method to assay triacylglycerol in cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resources.amsbio.com [resources.amsbio.com]
- 15. abcam.com [abcam.com]
- 16. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ABT-737, a Bcl-2 Family Inhibitor
A Note on the Target Compound: Information regarding a compound specifically designated "ABT-046" is not publicly available. This document provides detailed application notes and protocols for ABT-737 , a well-characterized small molecule inhibitor of the Bcl-2 family of anti-apoptotic proteins. ABT-737 serves as an excellent model compound for researchers interested in targeting apoptosis pathways in cancer cells.
Introduction
ABT-737 is a potent BH3 mimetic that binds with high affinity to the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[1][2][3] By occupying the hydrophobic groove of these proteins, ABT-737 displaces pro-apoptotic proteins, such as BIM, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, and ultimately, apoptosis.[1][4] This compound has shown significant single-agent activity in various cancer cell lines, particularly those of hematological origin, and can sensitize cancer cells to conventional chemotherapeutic agents.[3][5]
Cell Line Suitability
The sensitivity of cancer cell lines to ABT-737 is largely determined by the expression levels of Bcl-2 family proteins.
Highly Sensitive Cell Lines:
-
Small Cell Lung Cancer (SCLC): Many SCLC cell lines exhibit high sensitivity to ABT-737.[6]
-
Leukemia and Lymphoma: Cell lines derived from B-cell malignancies are particularly sensitive.[3] This includes cell lines from acute lymphoblastic leukemia (ALL) and diffuse large B-cell lymphoma (DLBCL).[7][8] For example, the RS4;11 ALL cell line has a reported EC50 of 24 nM.[8] The OCI-Ly1 and SU-DHL-4 lymphoma cell lines are also highly sensitive, with EC50 values of 21 nM and 140 nM, respectively.[7]
Moderately Sensitive to Resistant Cell Lines:
-
Solid Tumors: Many solid tumor cell lines, such as those from ovarian cancer and neuroblastoma, show more modest sensitivity to ABT-737 as a single agent, with IC50 values often in the micromolar range.[5][9]
-
Mcl-1 and Bfl-1/A1 Overexpression: Resistance to ABT-737 is strongly associated with high levels of the anti-apoptotic proteins Mcl-1 and Bfl-1/A1, as these are not effectively inhibited by the compound.[1][7][10] Cells that upregulate Mcl-1 or Bfl-1 can acquire resistance to ABT-737.[7]
Quantitative Data Summary
The following tables summarize the reported potency of ABT-737 in various cancer cell lines.
Table 1: In Vitro Potency of ABT-737 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Potency (IC50 / EC50) | Reference(s) |
| CCRF-CEM | Acute Lymphoblastic Leukemia | Cell Viability (CellTiter-Blue, 48h) | 0.74 µM | [4] |
| DOHH-2 | B-cell Lymphoma | Not specified | 0.0083 µM | [4] |
| HL-60 | Acute Promyelocytic Leukemia | Not specified | 50 nM | [6] |
| KG-1 | Acute Myelogenous Leukemia | Not specified | 80 nM | [6] |
| NB-4 | Acute Promyelocytic Leukemia | Not specified | 80 nM | [6] |
| OCI-Ly1 | Diffuse Large B-cell Lymphoma | Not specified | 21 nM | [7] |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | Not specified | 140 nM | [7] |
| RS4;11 | Acute Lymphoblastic Leukemia | Not specified | 24 nM | [8] |
| CEM-c1 | Acute Lymphoblastic Leukemia | Not specified | 2.4 µM | [8] |
| IGROV-1 | Ovarian Cancer | Growth/Survival | 8-14 µM | [5] |
| U-2OS | Osteosarcoma | Cell Viability (CCK-8, 24h) | 50.74 µM | [11] |
Experimental Protocols
Cell Viability Assay (MTT/MTS or CCK-8)
This protocol is a general guideline for determining the effect of ABT-737 on cell viability.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium
-
ABT-737 (dissolved in DMSO)
-
96-well plates
-
Solubilization solution (for MTT assay)[13]
-
Microplate reader[12]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium. For adherent cells, allow them to attach overnight.[12]
-
Compound Preparation: Prepare serial dilutions of ABT-737 in complete medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest ABT-737 concentration) and a blank control (medium only).[12]
-
Treatment: Remove the existing medium from the wells (for adherent cells) and add 100 µL of the prepared drug dilutions.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment:
-
For MTT: Add 10 µL of MTT solution (final concentration 0.45-0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly.[13]
-
For MTS/CCK-8: Add 10-20 µL of the reagent to each well and incubate for 1-4 hours at 37°C.[12][13]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 450 nm for CCK-8, ~570 nm for MTT).[12][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.[14][15]
Materials:
-
Treated cells in a 96-well plate (white-walled for luminescence)
-
Plate shaker
-
Luminometer
Procedure:
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer. Allow the reagent to equilibrate to room temperature before use.[15][16]
-
Plate Equilibration: Remove the 96-well plate containing treated cells from the incubator and allow it to equilibrate to room temperature.[14][15]
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[14][15]
-
Mixing and Incubation: Mix the contents of the wells using a plate shaker at a low speed (e.g., 300-500 rpm) for 30 seconds to 2 minutes. Incubate at room temperature for at least 30 minutes to 3 hours, protected from light.[16][17]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.[17]
-
Data Analysis: Luminescence is proportional to the amount of caspase activity. Compare the signals from treated cells to those from untreated or vehicle-treated controls.
Western Blot Analysis of Bcl-2 Family Proteins
This protocol allows for the detection of changes in the expression of Bcl-2 family proteins following ABT-737 treatment.
Materials:
-
Treated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[18]
-
Primary antibodies against Bcl-2, Bcl-xL, Mcl-1, BIM, BAX, BAK, and a loading control (e.g., GAPDH or β-actin)[19]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Harvest cells and lyse them on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.
Visualizations
Caption: Mechanism of action of ABT-737.
Caption: Experimental workflow for evaluating ABT-737.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. ABT-737 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Acquired resistance to ABT-737 in lymphoma cells that up-regulate MCL-1 and BFL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BCL-2 dependence and ABT-737 sensitivity in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel Bcl-2 inhibitor ABT-737 is more effective in hypoxia, and is able to reverse hypoxia-induced drug resistance in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding sensitivity to BH3 mimetics: ABT-737 as a case study to foresee the complexities of personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. ulab360.com [ulab360.com]
- 18. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 19. Pro-Apoptosis Bcl-2 Family Antibody Sampler Kit II | Cell Signaling Technology [cellsignal.com]
Application Note: Quantifying the Effect of a Novel Compound on Cellular Lipid Uptake
Introduction
Disorders of lipid metabolism are implicated in a range of prevalent diseases, including atherosclerosis, obesity, and type 2 diabetes. A key process in lipid homeostasis is the uptake and accumulation of lipids by cells. The ability to accurately quantify the modulation of these pathways by novel therapeutic compounds is crucial for drug discovery and development. This application note provides a detailed protocol for quantifying the effect of a test compound on lipid uptake and accumulation in a cellular context. The protocols described herein are optimized for a multi-faceted approach, assessing both general lipid accumulation and specific lipoprotein uptake pathways.
Materials and Methods
Cell Culture and Adipocyte Differentiation
A common model for studying lipid metabolism is the differentiation of preadipocytes into mature, lipid-storing adipocytes.
Protocol:
-
Cell Seeding: Plate 3T3-L1 preadipocytes in a 96-well plate at a density of 2 x 10^4 cells/well in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Induction of Differentiation: Two days post-confluence, replace the medium with differentiation medium (DMEM, 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin).
-
Insulin Treatment: After 48 hours, replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin.
-
Maturation: After another 48 hours, and for the remainder of the experiment, culture the cells in DMEM with 10% FBS, replacing the medium every 2-3 days. Mature adipocytes, characterized by the presence of lipid droplets, should be visible by day 8-10.
Quantification of Intracellular Triglyceride Accumulation
This protocol measures the total accumulation of triglycerides within the cells, a key indicator of lipogenesis.
Protocol:
-
Compound Treatment: On day 8 of differentiation, treat the mature 3T3-L1 adipocytes with varying concentrations of the test compound for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control known to modulate lipid accumulation.
-
Cell Lysis: After treatment, wash the cells with Phosphate-Buffered Saline (PBS) and lyse them using a triglyceride assay lysis buffer.
-
Triglyceride Assay: Use a commercial triglyceride quantification kit. This typically involves the enzymatic conversion of triglycerides to glycerol and free fatty acids. The glycerol is then measured, often via a colorimetric or fluorometric reaction, using a spectrophotometer or plate reader.[1][2]
-
Data Normalization: Normalize the triglyceride concentration to the total protein content of each well, determined by a standard protein assay (e.g., BCA assay), to account for any differences in cell number.
Visualization and Quantification of Lipid Droplets with Oil Red O Staining
Oil Red O is a lipophilic dye used for the staining of neutral triglycerides and lipids in cells.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the test compound as described in section 2.2.1.
-
Fixation: Wash the cells with PBS and fix with 10% formalin for 30 minutes.
-
Staining: Wash the fixed cells with water and then with 60% isopropanol. Allow the isopropanol to evaporate completely and then add the Oil Red O working solution for 15 minutes.
-
Washing: Remove the staining solution and wash the cells repeatedly with water until the wash water is clear.
-
Quantification:
-
Microscopy: Visualize the stained lipid droplets using a light microscope.
-
Extraction: Elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at approximately 500 nm using a spectrophotometer. This provides a quantitative measure of lipid content.[2]
-
LDL Cholesterol Uptake Assay
This assay measures the ability of cells to take up Low-Density Lipoprotein (LDL), a critical process in cholesterol homeostasis.
Protocol:
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2 human hepatoma cells) in a 96-well, black, clear-bottom plate.
-
Compound Pre-treatment: Treat the cells with the test compound for 24 hours to allow for modulation of relevant receptors.
-
Labeled LDL Incubation: Remove the treatment medium and add fresh medium containing fluorescently labeled LDL (e.g., BODIPY-LDL). Incubate for 2-4 hours at 37°C.
-
Washing and Fixation: Wash the cells multiple times with PBS to remove any unbound labeled LDL. Fix the cells with 4% paraformaldehyde.
-
Imaging and Quantification: Use a high-content imaging system or a fluorescence plate reader to quantify the intracellular fluorescence. The fluorescence intensity is directly proportional to the amount of LDL taken up by the cells.[3]
Data Presentation
The quantitative data generated from these experiments should be summarized in clear and concise tables to allow for easy comparison and interpretation.
Table 1: Effect of Test Compound on Intracellular Triglyceride Content in 3T3-L1 Adipocytes
| Treatment Group | Concentration (µM) | Mean Triglyceride (µg/mg protein) | Standard Deviation | % Change from Vehicle |
| Vehicle Control | 0 | 150.2 | 12.5 | 0% |
| Test Compound | 0.1 | 145.8 | 11.8 | -2.9% |
| Test Compound | 1 | 112.4 | 9.7 | -25.2% |
| Test Compound | 10 | 75.1 | 6.3 | -50.0% |
| Positive Control | 10 | 225.6 | 18.9 | +50.2% |
Table 2: Effect of Test Compound on LDL Uptake in HepG2 Cells
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (RFU) | Standard Deviation | % Change from Vehicle |
| Vehicle Control | 0 | 8543 | 672 | 0% |
| Test Compound | 0.1 | 8499 | 650 | -0.5% |
| Test Compound | 1 | 10251 | 833 | +20.0% |
| Test Compound | 10 | 12814 | 1056 | +50.0% |
| Positive Control | 1 | 4271 | 350 | -50.0% |
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway for lipid uptake modulation.
Experimental Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: Optimizing ABT-Series Bcl-2 Inhibitors in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing ABT-series compounds, potent inhibitors of the Bcl-2 family of anti-apoptotic proteins, in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ABT-series Bcl-2 inhibitors?
A1: ABT-series compounds like ABT-737, Navitoclax (ABT-263), and Venetoclax (ABT-199) are BH3 mimetics. They selectively bind to and inhibit anti-apoptotic Bcl-2 family proteins, such as Bcl-2, Bcl-xL, and Bcl-w.[1][2][3] This inhibition disrupts the sequestration of pro-apoptotic proteins like BIM, BID, and BAD, freeing them to activate BAX and BAK. The activation of BAX and BAK leads to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of caspases, ultimately resulting in apoptosis.[1][4]
Q2: What are the typical starting concentrations for ABT compounds in cell-based assays?
A2: The optimal concentration is highly cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 value for your specific cell line. However, based on published data, a general starting range can be suggested.
| Compound | Target(s) | Typical IC50 Range (in sensitive cell lines) | Recommended Starting Concentration Range for Dose-Response |
| ABT-737 | Bcl-2, Bcl-xL, Bcl-w | 1 nM - 1 µM | 10 nM - 10 µM |
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | 1 nM - 1 µM | 10 nM - 10 µM |
| Venetoclax (ABT-199) | Bcl-2 | < 0.01 nM - 1 µM | 1 nM - 5 µM |
Note: These values are for reference only. The potency of these inhibitors can vary significantly based on the expression levels of Bcl-2 family proteins in the chosen cell line.
Q3: How should I prepare and store ABT compounds?
A3: ABT compounds are typically supplied as a solid. For cell-based assays, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity.[5] Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Problem 1: No significant cell death is observed even at high concentrations of the ABT inhibitor.
| Possible Cause | Suggested Solution |
| Cell line resistance: | The cell line may have low expression of the target Bcl-2 family protein (e.g., using a Bcl-2 specific inhibitor on a cell line dependent on Mcl-1 for survival). The cells may have high expression of other anti-apoptotic proteins not targeted by the specific ABT compound (e.g., Mcl-1).[6][7] Perform Western blot or flow cytometry to assess the expression levels of Bcl-2 family proteins in your cell line.[4] Consider using a broader spectrum Bcl-2 inhibitor or combining the ABT compound with an inhibitor of the resistance-conferring protein (e.g., an Mcl-1 inhibitor). |
| Suboptimal incubation time: | The duration of treatment may be insufficient to induce apoptosis. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for your cell line and compound concentration. |
| Drug inactivation: | The compound may be unstable in the culture medium or metabolized by the cells. Ensure proper storage of the compound and prepare fresh dilutions for each experiment. |
| Incorrect assay for cell death: | The chosen assay may not be sensitive enough or may be measuring the wrong endpoint. Use a combination of assays to confirm apoptosis, such as Annexin V/PI staining for early and late apoptosis, and a caspase activity assay (e.g., Caspase-3/7 Glo). |
Problem 2: High background cell death is observed in the vehicle control (DMSO).
| Possible Cause | Suggested Solution |
| High DMSO concentration: | The final concentration of DMSO in the culture medium is too high and is causing cytotoxicity.[5] Ensure the final DMSO concentration is at a non-toxic level, typically ≤ 0.1%.[5] Perform a DMSO toxicity control experiment to determine the maximum tolerable concentration for your cell line. |
| Poor cell health: | The cells may be unhealthy before the start of the experiment due to factors like high passage number, mycoplasma contamination, or improper handling. Use low passage number cells and routinely test for mycoplasma contamination. Ensure proper cell seeding density and handling techniques. |
| Contaminated reagents: | The cell culture medium or other reagents may be contaminated. Use fresh, sterile reagents and practice good aseptic technique. |
Experimental Protocols
Protocol 1: Determining Cell Viability using a Resazurin-Based Assay
This protocol provides a method for assessing cell viability by measuring the reduction of resazurin to the fluorescent resorufin by metabolically active cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
ABT-series inhibitor
-
DMSO (vehicle control)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the ABT inhibitor in complete culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the overnight culture medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, add 10 µL of the resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Measuring Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
ABT-series inhibitor
-
DMSO (vehicle control)
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
FACS tubes
-
Flow cytometer
Procedure:
-
Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with the ABT inhibitor or vehicle control for the desired time.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.
-
Wash the cell pellet with cold PBS and then resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualizations
Caption: Simplified signaling pathway of apoptosis induction by ABT-series Bcl-2 inhibitors.
Caption: General experimental workflow for determining the IC50 of an ABT-series inhibitor.
References
- 1. Inhibitors of the anti-apoptotic Bcl-2 proteins: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bcl-2 family inhibitors sensitize human cancer models to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with ABT-046
Troubleshooting Guides and FAQs
Important Notice: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "ABT-046." The following troubleshooting guide is based on general principles for addressing inconsistencies with novel small molecule inhibitors in cell-based and in vivo research. If "this compound" is an internal designation, please consult your internal documentation for specific guidance.
For tailored assistance, please provide more details about the compound's target, mechanism of action, and the specific experimental setups where inconsistent results are observed.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the IC50 value of this compound across different batches of the same cell line. What could be the cause?
A1: High variability in IC50 values is a common issue in cell-based assays and can stem from several factors:
-
Cell Line Instability: Continuous passaging can lead to genetic drift and phenotypic changes in cell lines, affecting their sensitivity to treatment. It is recommended to use cells within a narrow passage number range for all experiments.
-
Cell Health and Density: Variations in cell confluency at the time of treatment can significantly impact results. Ensure a consistent seeding density and that cells are in the logarithmic growth phase.
-
Compound Stability and Storage: Improper storage or repeated freeze-thaw cycles of this compound can lead to degradation. Aliquot the compound upon receipt and store it as recommended. Prepare fresh dilutions for each experiment.
-
Assay Protocol Variations: Minor differences in incubation times, reagent concentrations, or instrumentation can introduce variability. Adherence to a standardized and well-documented protocol is crucial.
Q2: In our in vivo studies, this compound shows promising efficacy in one tumor model but is completely inactive in another. Why is this happening?
A2: Discrepancies in in vivo efficacy across different tumor models are common and can be attributed to:
-
Target Expression and Pathway Dependence: The molecular target of this compound may be differentially expressed or the signaling pathway it inhibits may not be a critical driver of tumor growth in the non-responsive model.
-
Pharmacokinetics and Bioavailability: The compound's ability to reach the tumor tissue at a sufficient concentration can vary between models due to differences in vascularization and metabolism.
-
Tumor Microenvironment: The complex interplay of stromal cells, immune cells, and extracellular matrix can influence drug response and may differ significantly between tumor models.
Troubleshooting Inconsistent Results
This section provides a structured approach to identifying and resolving common sources of experimental inconsistency.
Problem 1: High Well-to-Well Variability in Cell-Based Assays
| Potential Cause | Recommended Action |
| Inconsistent Cell Seeding | Use a calibrated multichannel pipette or an automated cell dispenser. After seeding, gently rock the plate in a cross pattern to ensure even cell distribution. |
| Edge Effects | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Reagent Mixing | Ensure thorough but gentle mixing of all reagents before adding them to the wells. Avoid introducing bubbles. |
| Incubation Conditions | Verify the incubator's temperature and CO2 levels. Ensure proper humidity to prevent evaporation. |
Problem 2: Poor Reproducibility Between Experiments
| Potential Cause | Recommended Action |
| Reagent Batch Variation | Qualify new batches of critical reagents (e.g., serum, media, assay kits) by running a pilot experiment to compare with the previous batch. |
| Passage Number Drift | Establish a cell banking system and thaw a new vial of low-passage cells after a defined number of passages. |
| Operator Variability | Ensure all users are trained on the standardized protocol. Consider having a single operator perform critical steps if variability persists. |
| Compound Dilution Errors | Prepare a fresh stock solution and perform serial dilutions for each experiment. Verify pipette calibration regularly. |
Experimental Protocols
Due to the lack of specific information on this compound, a generalized protocol for a cell viability assay is provided below. This should be adapted based on the specific mechanism of action of this compound.
General Cell Viability (MTT) Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
As the signaling pathway for this compound is unknown, a hypothetical workflow for troubleshooting inconsistent results is presented below.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
ABT-046 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with ABT-046, a potent and selective DGAT-1 inhibitor. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and proper handling of this compound in your experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound stock solutions?
For optimal stability, this compound stock solutions should be stored at low temperatures. The recommended storage duration depends on the temperature.[1]
2. What is the shelf life of this compound stock solutions?
The shelf life of this compound stock solutions is dependent on the storage temperature. When stored at -80°C, the stock solution is stable for up to 2 years.[1] If stored at -20°C, the stability is maintained for up to 1 year.[1]
3. How should I prepare a stock solution of this compound?
This compound is soluble in DMSO.[2] A common practice is to prepare a stock solution of 10 mM in DMSO.[2] For in vivo studies, further dilution into an appropriate vehicle is necessary.
4. What are some suggested formulations for in vivo experiments with this compound?
For oral administration in animal models, this compound can be formulated in various vehicles. It is recommended to first prepare a concentrated stock solution in DMSO and then dilute it into the final formulation.[1] Some suggested vehicles include:
-
A mixture of DMSO and PEG300/PEG400.
-
A solution of 20% SBE-β-CD in saline.
-
Corn oil.
-
A saline solution containing Tween-80.
It is advisable to keep the final concentration of DMSO in the working solution below 2%, especially for animals that may be sensitive to DMSO.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation observed in stock solution upon thawing. | The solubility of this compound may be limited in the chosen solvent at lower temperatures or after freeze-thaw cycles. | Gently warm the solution and vortex to redissolve the compound. If precipitation persists, consider preparing a fresh stock solution. To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use vials. |
| Inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | Ensure that stock solutions are stored at the recommended temperatures (-20°C or -80°C) and used within their specified shelf life.[1] Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment from a stable stock. |
| Poor oral bioavailability in animal studies. | Suboptimal formulation for the specific animal model or route of administration. | Experiment with different formulation strategies. The choice of vehicle can significantly impact absorption. Consider the suggestions in the FAQ section, such as using co-solvents like PEG400 or solubility enhancers like SBE-β-CD.[1] |
Data Summary
This compound Stock Solution Stability
| Storage Temperature | Shelf Life |
| -20°C | 1 year[1] |
| -80°C | 2 years[1] |
This compound Solubility
| Solvent | Concentration |
| DMSO | 10 mM[2] |
Experimental Protocols & Workflows
Protocol for Preparation of this compound Stock Solution
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Calculate the required mass of this compound for the desired volume and concentration (Molecular Weight: 350.41 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved.
-
For long-term storage, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
-
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Inhibition of the DGAT-1 signaling pathway by this compound.
References
Technical Support Center: Preventing ABT-046 Precipitation in Culture Medium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of ABT-046 precipitation in cell culture media. By following these guidelines, users can ensure consistent and effective experimental outcomes.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter with this compound precipitation during your cell culture experiments.
Issue 1: Immediate Precipitation of this compound Upon Addition to Culture Medium
Question: I dissolved this compound in DMSO to make a concentrated stock solution. When I add it to my cell culture medium, a white precipitate or cloudiness appears immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," is a common issue when adding a hydrophobic compound from a DMSO stock into an aqueous solution like cell culture medium.[1] This occurs because the compound's solubility drastically decreases as the DMSO is diluted.[1]
| Potential Cause | Explanation | Recommended Solution |
| Solvent Shock | The rapid change in solvent polarity when a concentrated DMSO stock is added directly to the aqueous medium causes the hydrophobic this compound to aggregate and precipitate.[2] | Improve Dilution Technique: Pre-warm the cell culture medium to 37°C. Add the this compound stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and even dispersion.[2] It is also recommended to first dilute the inhibitor with DMSO to form a gradient, and then add the diluted inhibitor to the buffer or cell culture medium.[2] |
| High Final Concentration | The intended final concentration of this compound in the culture medium may exceed its aqueous solubility limit. | Reduce Final Concentration: Lower the target concentration of this compound. Perform a dose-response experiment to determine the highest soluble concentration that still achieves the desired biological effect. |
| Low Temperature of Medium | Adding the this compound stock to cold medium can decrease its solubility and promote precipitation.[1] | Use Pre-Warmed Medium: Always use cell culture medium that has been pre-warmed to 37°C for all dilutions.[1] |
Issue 2: this compound Precipitates Over Time During Incubation
Question: My culture medium with this compound was clear initially, but after several hours of incubation, I observe a precipitate. What could be the reason for this delayed precipitation?
Answer: Delayed precipitation can be caused by several factors related to the stability of the compound and the culture conditions over time.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may have limited stability in the culture medium at 37°C, leading to degradation and precipitation of less soluble byproducts over time. Components in the media, such as certain amino acids or vitamins, could also react with the compound. | Assess Compound Stability: Perform a stability test of this compound in your specific culture medium. This can be done by incubating the compound in the medium at 37°C and measuring its concentration at different time points using a suitable analytical method like HPLC. |
| Media Evaporation | In long-term cultures, evaporation of water from the culture medium can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. | Maintain Proper Humidification: Ensure the incubator has adequate humidity. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[1] |
| Interaction with Serum Proteins | While serum proteins can sometimes stabilize compounds, they can also interact with and cause precipitation of certain small molecules. | Test in Serum-Free vs. Serum-Containing Medium: If you observe precipitation in serum-containing medium, try to dissolve and dilute this compound in a serum-free medium first before adding it to your cells. |
| pH Shifts in Culture | Cellular metabolism can cause the pH of the culture medium to change over time. A shift in pH can alter the ionization state and solubility of this compound. | Monitor Media pH: Regularly monitor the pH of your culture medium. Ensure that the buffering capacity of your medium is sufficient for the duration of your experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for dissolving this compound. MedChemExpress reports a solubility of 66.67 mg/mL (190.26 mM) in DMSO, though ultrasonic assistance may be needed.[3] It is crucial to use anhydrous, high-purity DMSO to avoid compound degradation.
Q2: What is the maximum recommended final DMSO concentration in cell culture?
A2: To avoid solvent-induced toxicity to your cells, the final concentration of DMSO in the culture medium should be kept as low as possible, ideally below 0.1% and not exceeding 0.5%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: How should I prepare and store this compound stock solutions?
A3: Prepare a high-concentration stock solution of this compound in high-quality DMSO (e.g., 10-100 mM). To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into small, single-use volumes and store them at -20°C or -80°C. Protect the stock solutions from light if the compound is light-sensitive.
Q4: How can I determine the maximum soluble concentration of this compound in my specific culture medium?
A4: You can perform a simple solubility test. Prepare a serial dilution of your this compound DMSO stock. Add a small, fixed volume of each dilution to your pre-warmed culture medium in a multi-well plate. Incubate the plate at 37°C and visually inspect for precipitation at various time points (e.g., 0, 2, 6, and 24 hours). The highest concentration that remains clear is the maximum soluble concentration under your experimental conditions. For a more quantitative assessment, you can measure the absorbance of the plate at a wavelength around 600 nm, where an increase in absorbance would indicate precipitation.[1]
Experimental Protocols
Protocol 1: Recommended Procedure for Preparing this compound Working Solutions
This protocol describes a two-step dilution method to minimize the risk of precipitation.
-
Prepare an Intermediate Dilution in DMSO:
-
Thaw an aliquot of your high-concentration this compound stock solution (e.g., 50 mM in DMSO).
-
Prepare an intermediate dilution by diluting the stock solution in DMSO to a lower concentration (e.g., 1 mM). For example, add 2 µL of the 50 mM stock to 98 µL of DMSO.
-
-
Prepare the Final Working Solution in Culture Medium:
-
Pre-warm your complete cell culture medium (with or without serum, as required by your experiment) to 37°C.
-
To achieve a final concentration of 1 µM, for instance, add 1 µL of the 1 mM intermediate DMSO stock to 1 mL of the pre-warmed medium. This results in a final DMSO concentration of 0.1%.
-
Add the 1 µL of the intermediate stock dropwise to the medium while gently vortexing or swirling the tube to ensure rapid mixing.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Visualizations
Signaling Pathway
This compound is a potent inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1). DGAT1 catalyzes the final step in triglyceride synthesis.[3][4] The following diagram illustrates the simplified triglyceride synthesis pathway and the point of inhibition by this compound.
Caption: Simplified diagram of the DGAT1-mediated triglyceride synthesis pathway and its inhibition by this compound.
Experimental Workflow
The following workflow provides a logical sequence of steps to diagnose and resolve issues with this compound precipitation.
Caption: Troubleshooting workflow for addressing this compound precipitation in cell culture.
References
Addressing off-target effects of ABT-046
Disclaimer: The following information is based on a hypothetical compound, ABT-046, for illustrative purposes, as no public data is available for a compound with this designation. The off-target effects and associated data are representative examples for troubleshooting in drug development.
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for potential off-target effects observed during experiments with the hypothetical STK1 kinase inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant increase in cells with abnormal mitotic spindles and a general G2/M cell cycle arrest after this compound treatment. Is this an expected on-target effect?
A1: While the primary target of this compound is the STK1 kinase, which can influence cell proliferation, the specific phenotype of abnormal mitotic spindles is likely due to an off-target effect on Polo-like kinase 4 (PLK4). PLK4 is a critical regulator of centriole duplication, and its inhibition is known to cause the formation of monopolar or multipolar spindles. We recommend performing experiments to deconvolute the on-target STK1 effects from the off-target PLK4 effects.
Q2: Our proteomic analysis revealed a strong, dose-dependent upregulation of Heat Shock Protein 70 (HSP70) and other chaperones. What is the mechanism behind this observation?
A2: The induction of the heat shock response is not a known direct consequence of STK1 inhibition. This is likely an off-target cellular stress response. This compound may be inadvertently inhibiting other kinases or cellular proteins essential for protein folding homeostasis, leading to an accumulation of misfolded proteins and the subsequent activation of the HSP70 pathway as a compensatory mechanism.
Q3: How can we confirm that the observed cellular phenotype is a result of off-target activity versus the intended STK1 inhibition?
A3: To differentiate between on-target and off-target effects, a combination of control experiments is recommended:
-
Rescue Experiments: If possible, create a cell line that expresses a version of STK1 that is resistant to this compound. If the phenotype persists in these cells upon treatment, it is likely an off-target effect.
-
Use of Structurally Unrelated Inhibitors: Employ another potent and selective STK1 inhibitor that is structurally different from this compound. If this second inhibitor does not produce the same phenotype, the effect is likely specific to this compound's off-target activity.
-
Direct Target Engagement Assays: Utilize techniques like cellular thermal shift assay (CETSA) to confirm that this compound is engaging with the off-target protein (e.g., PLK4) at relevant concentrations within the cell.
Troubleshooting Guides
Issue: Distinguishing On-Target vs. Off-Target Phenotypes
This guide provides a workflow for determining if an observed cellular response is due to the inhibition of the intended target (STK1) or an off-target protein.
Caption: Workflow for deconvoluting on-target vs. off-target effects.
Quantitative Data Summary
The following tables summarize the selectivity and cellular stress response associated with this compound.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Description |
| STK1 (On-Target) | 5 | Primary therapeutic target. |
| PLK4 (Off-Target) | 50 | 10-fold less potent, but significant at higher experimental doses. |
| PKA | >10,000 | Negligible activity. |
| ROCK1 | >10,000 | Negligible activity. |
| MAPK1 | >5,000 | Negligible activity. |
Table 2: Dose-Dependent Induction of HSP70 mRNA
| This compound Conc. (nM) | HSP70 mRNA Fold Change (vs. DMSO) |
| 10 | 1.2 |
| 50 | 2.5 |
| 100 | 8.1 |
| 500 | 22.4 |
Signaling Pathway Diagram
The diagram below illustrates the intended on-target pathway of this compound and the known off-target interactions leading to unintended cellular consequences.
Caption: On-target vs. off-target signaling pathways of this compound.
Key Experimental Protocols
Protocol 1: Immunofluorescence Staining for Mitotic Spindles
Objective: To visualize and quantify mitotic spindle abnormalities induced by this compound treatment.
Methodology:
-
Cell Culture: Seed cells (e.g., HeLa) on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a dose-response of this compound (e.g., 0, 10, 50, 200 nM) for 24 hours. Include a known PLK4 inhibitor (e.g., Centrinone) as a positive control.
-
Fixation: Aspirate the media and wash cells once with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibody against α-tubulin (to stain microtubules) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and DAPI (to stain DNA) for 1 hour at room temperature, protected from light.
-
Mounting: Wash three times with PBST. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of mitotic cells and quantify the percentage of cells with abnormal (monopolar or multipolar) spindles.
Protocol 2: Quantitative PCR (qPCR) for HSP70 Gene Expression
Objective: To measure the change in HSP70 mRNA levels following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat with a dose-response of this compound for 6 hours.
-
RNA Extraction: Aspirate media, wash with PBS, and lyse the cells directly in the plate using a lysis buffer from an RNA extraction kit (e.g., RNeasy Kit, Qiagen). Proceed to extract total RNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR Reaction: Prepare the qPCR reaction mix containing:
-
cDNA template
-
Forward and reverse primers for HSP70 (gene of interest) and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green Master Mix
-
-
Thermal Cycling: Run the reaction on a qPCR machine with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Calculate the relative expression of HSP70 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control (DMSO).
Technical Support Center: Cell Viability Assays with Venetoclax (ABT-199) Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Venetoclax (ABT-199) in cell viability assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Venetoclax and how does it work?
Venetoclax (also known as ABT-199) is a highly selective and potent small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1][2] Bcl-2 is an anti-apoptotic protein that is often overexpressed in cancer cells, allowing them to evade programmed cell death (apoptosis).[1][3] Venetoclax is a BH3-mimetic, meaning it mimics the action of pro-apoptotic BH3-only proteins, which are the natural antagonists of Bcl-2.[2][4] By binding to the BH3-binding groove of Bcl-2, Venetoclax displaces pro-apoptotic proteins.[3][4] This leads to the activation of BAX and BAK, which then cause mitochondrial outer membrane permeabilization, committing the cell to apoptosis.[4]
Q2: Which cell viability assay should I choose for Venetoclax treatment?
The choice of assay is critical. Since Venetoclax induces apoptosis, relying solely on a metabolic assay like MTT may be misleading. It is highly recommended to use at least two different types of assays to confirm your results:
-
Metabolic Assays (e.g., MTT, XTT, CellTiter-Glo®): These assays measure metabolic activity, which is generally proportional to the number of viable cells. They are useful for high-throughput screening. CellTiter-Glo®, which measures ATP levels, is often more sensitive and has a simpler protocol than MTT.
-
Apoptosis Assays (e.g., Annexin V/PI staining): These assays directly measure the induction of apoptosis. Annexin V/PI staining, analyzed by flow cytometry, can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, providing a more detailed picture of the cellular response to Venetoclax.[5][6]
Q3: Why are my MTT assay results inconsistent with my apoptosis assay results?
This is a common issue. Metabolic assays like MTT measure cellular redox activity, which may not always directly correlate with cell death, especially in the early stages of apoptosis. Cells undergoing apoptosis may still be metabolically active for some time. Therefore, an apoptosis assay like Annexin V/PI staining is a more direct and reliable measure of Venetoclax-induced cell death.
Q4: What are typical IC50 values for Venetoclax?
The half-maximal inhibitory concentration (IC50) of Venetoclax is highly dependent on the cell line and the assay conditions (e.g., treatment duration). Below is a table summarizing reported IC50 values in various cancer cell lines.
Data Presentation
Table 1: Reported IC50 Values of Venetoclax in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 Value |
| OCI-Ly1 | Lymphoma | - | 60 nM[7] |
| ML-2 | Acute Myeloid Leukemia | - | 100 nM[7] |
| MOLM-13 | Acute Myeloid Leukemia | - | 200 nM[7] |
| OCI-AML3 | Acute Myeloid Leukemia | - | 600 nM[7] |
| SKM-1 | Acute Myeloid Leukemia | - | 1 µM[7] |
| HL-60 | Acute Myeloid Leukemia | - | 1.6 µM[7] |
| THP-1 | Acute Myeloid Leukemia | 24, 48, 72h | >1 µM[8] |
| MV4;11 | Acute Myeloid Leukemia | 24, 48, 72h | <1 µM[8] |
| OCI-Ly19 | High-Grade B-cell Lymphoma | 24h, 48h | Dose-dependent decrease[9] |
| TMD8 | High-Grade B-cell Lymphoma | 24h, 48h | Dose-dependent decrease[9] |
| MCA | High-Grade B-cell Lymphoma | 24h, 48h | Dose-dependent decrease[9] |
Note: IC50 values can vary between laboratories and experiments. This table should be used as a general guide.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with sterile PBS or media. | |
| Low signal or no dose-response | Cell line is resistant to Venetoclax. | Check the expression levels of Bcl-2, Bcl-xL, and Mcl-1. High levels of Bcl-xL or Mcl-1 can confer resistance.[4] |
| Incorrect drug concentration range. | Perform a broad-range dose-response experiment (e.g., 1 nM to 10 µM) to determine the optimal concentration range. | |
| Insufficient incubation time. | Extend the treatment duration (e.g., 48 or 72 hours), as apoptosis can be a slow process. | |
| Unexpected increase in MTT signal at low concentrations | Compound interference with MTT reduction. | Use a different viability assay (e.g., CellTiter-Glo® or Annexin V/PI) to confirm results. |
| Hormetic effect. | This is a real biological possibility but should be confirmed with orthogonal assays. | |
| High background in Annexin V/PI assay | Excessive cell death in control group. | Ensure gentle cell handling during harvesting and staining to avoid mechanical damage. |
| Sub-optimal gating during flow cytometry analysis. | Use single-stain controls (Annexin V only and PI only) to set proper compensation and gates. |
Experimental Protocols
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from Promega's technical bulletin.[10][11]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium. Include wells with medium only for background measurement.
-
Compound Treatment: After allowing cells to adhere overnight (for adherent cells), add serial dilutions of Venetoclax to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Assay Procedure:
-
Data Acquisition: Measure the luminescence using a plate reader.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol is a general guideline and may need optimization for specific cell types and flow cytometers.[6][13]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of Venetoclax for the chosen duration. Include a vehicle-treated control.
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation.
-
Adherent cells: Gently trypsinize the cells and collect them. Combine with the supernatant which may contain apoptotic cells.
-
-
Washing: Wash the cells once with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[6]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[6]
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry immediately (within 1 hour).[5]
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.
-
Visualizations
Caption: Mechanism of Action of Venetoclax.
Caption: Experimental Workflow for Cell Viability.
Caption: Troubleshooting Decision Tree.
References
- 1. Venetoclax (ABT-199): a Selective Inhibitor of B-Cell Lymphoma-2 - Personalized Medicine in Oncology [personalizedmedonc.com]
- 2. benchchem.com [benchchem.com]
- 3. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 4. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. scribd.com [scribd.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficacy of ABT-046 In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of ABT-046, a potent and selective Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor. The guidance provided is based on established methodologies for small molecule inhibitors and publicly available data on DGAT1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1). DGAT1 is a key enzyme in the final step of triglyceride synthesis, catalyzing the esterification of diacylglycerol to form triglycerides. By inhibiting DGAT1 in the gastrointestinal tract, this compound reduces the absorption of dietary fats, leading to a decrease in postprandial triglyceride levels.[1]
Q2: What are the expected primary effects of this compound in vivo?
A2: The primary expected effect of this compound in vivo is the reduction of postprandial hyperlipidemia.[2] Preclinical studies with other DGAT1 inhibitors have also demonstrated potential for weight loss, improved insulin sensitivity, and reduced hepatic steatosis with chronic administration.[1]
Q3: What are the common challenges encountered when working with DGAT1 inhibitors like this compound in vivo?
A3: A common challenge with DGAT1 inhibitors is the potential for gastrointestinal (GI) side effects, such as diarrhea. This is thought to be a mechanism-based effect related to the accumulation of unabsorbed lipids in the gut. Finding a therapeutic window that maximizes efficacy while minimizing GI adverse events is crucial.
Q4: How can I formulate this compound for oral administration in mice?
A4: For preclinical in vivo studies in mice, this compound can be formulated as a suspension for oral gavage. A common vehicle for similar small molecule inhibitors is an aqueous solution containing a suspending agent like 0.5% (w/v) carboxymethyl cellulose (CMC) and a surfactant such as 0.1% (v/v) Tween 80 to improve solubility and stability. It is essential to ensure the formulation is homogenous before each administration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in plasma triglyceride levels between animals. | 1. Inconsistent fasting times. 2. Inaccurate oral dosing. 3. Variability in the lipid challenge. 4. Individual differences in drug metabolism. | 1. Ensure a consistent fasting period (e.g., 4-6 hours) for all animals before the experiment. 2. Use precise oral gavage techniques to ensure accurate dosing. For chronic studies, consider voluntary oral administration methods to reduce stress. 3. Administer a standardized lipid bolus (e.g., corn oil) at a consistent volume per body weight. 4. Increase the number of animals per group to improve statistical power and account for individual variations. |
| Lack of significant reduction in postprandial triglycerides. | 1. Insufficient dose of this compound. 2. Poor oral bioavailability. 3. Rapid metabolism of the compound. 4. Issues with the experimental model. | 1. Perform a dose-response study to determine the optimal dose of this compound for your specific animal model and experimental conditions. 2. Evaluate different formulation strategies to enhance solubility and absorption. Consider conducting a pilot pharmacokinetic study. 3. Analyze plasma samples at multiple time points to understand the pharmacokinetic profile of this compound. 4. Ensure the selected animal model is appropriate and responsive to DGAT1 inhibition. |
| Observation of gastrointestinal side effects (e.g., diarrhea). | 1. High dose of this compound. 2. High-fat content in the diet. 3. Sensitivity of the animal strain. | 1. Reduce the dose of this compound to a level that maintains efficacy while minimizing adverse effects. 2. If using a high-fat diet, consider a diet with a moderate fat content to reduce the lipid load in the gut. 3. Monitor animals closely for any signs of distress. Some animal strains may be more susceptible to GI side effects. |
| Inconsistent long-term efficacy (e.g., weight loss). | 1. Development of tolerance. 2. Compensatory mechanisms. 3. Changes in food intake or activity levels. | 1. Monitor efficacy parameters over the entire study duration. Consider intermittent dosing schedules. 2. Investigate potential compensatory changes in other lipid metabolism pathways. 3. Monitor food and water intake, and locomotor activity to assess for behavioral changes. |
Data Presentation
Table 1: Comparative In Vitro Potency of Selected DGAT1 Inhibitors
| Inhibitor | Human DGAT1 IC50 (nM) | Mouse DGAT1 IC50 (nM) |
| A-922500 | 7 | 24 |
| PF-04620110 | 19 | Not Specified |
| T-863 | 15 | ~15 |
This table presents data for other DGAT1 inhibitors to provide a general reference for the expected potency range. Specific data for this compound was not publicly available.
Table 2: Summary of In Vivo Effects of DGAT1 Inhibitors in Rodent Models
| Inhibitor | Animal Model | Key In Vivo Effects |
| A-922500 | Mice (C57BL/6, ob/ob, apoE-/-), Rats (Sprague-Dawley, Zucker), Hamsters | Dose-dependently attenuates postprandial hyperlipidemia. Chronic administration reduces body weight and liver triglycerides in DIO mice.[3] |
| PF-04620110 | Mice (C57BL/6J) | Reduces plasma triglyceride levels after a lipid challenge. |
| T-863 | Mice (C57BL/6, Diet-Induced Obese - DIO) | Delays fat absorption, causes weight loss, reduces serum and liver triglycerides, and improves insulin sensitivity in DIO mice.[1] |
This table summarizes findings from studies on other DGAT1 inhibitors to illustrate the potential in vivo effects.
Experimental Protocols
Protocol 1: Acute Oral Lipid Tolerance Test (OLTT) in Mice
Objective: To evaluate the acute effect of this compound on postprandial triglyceride levels.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% CMC, 0.1% Tween 80 in water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Corn oil
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Triglyceride assay kit
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week.
-
Fasting: Fast mice for 4-6 hours before the experiment, with free access to water.
-
Compound Administration: Administer this compound or vehicle via oral gavage.
-
Lipid Challenge: 30-60 minutes after compound administration, administer an oral bolus of corn oil (e.g., 10 µL/g body weight).
-
Blood Collection: Collect blood samples (e.g., via tail vein) at baseline (0 hours) and at 1, 2, 4, and 6 hours post-lipid challenge.
-
Plasma Separation: Centrifuge the blood samples to obtain plasma.
-
Triglyceride Measurement: Measure plasma triglyceride concentrations using a commercial assay kit.
Protocol 2: Chronic Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To assess the long-term effects of this compound on body weight, food intake, and metabolic parameters.
Materials:
-
This compound
-
Vehicle
-
Male C57BL/6 mice
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
Metabolic cages (optional)
Procedure:
-
Induction of Obesity: Feed mice an HFD for 8-12 weeks to induce obesity.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., vehicle, this compound low dose, this compound high dose).
-
Treatment: Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 4-8 weeks).
-
Monitoring:
-
Body Weight: Measure body weight 2-3 times per week.
-
Food and Water Intake: Monitor daily or weekly.
-
Clinical Observations: Observe animals daily for any signs of toxicity or adverse effects.
-
-
Terminal Procedures: At the end of the study, collect blood for analysis of triglycerides, cholesterol, glucose, and insulin. Collect tissues (e.g., liver, adipose tissue) for histological analysis and measurement of lipid content.
Mandatory Visualizations
Caption: DGAT1 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Oral Lipid Tolerance Test (OLTT).
Caption: Logical troubleshooting workflow for inconsistent in vivo efficacy.
References
- 1. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo efficacy of acyl CoA: diacylglycerol acyltransferase (DGAT) 1 inhibition in rodent models of postprandial hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: ABT-046 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize variability in experiments involving the DGAT-1 inhibitor, ABT-046.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound in a question-and-answer format.
Issue 1: Inconsistent IC50 values for this compound in enzyme inhibition assays.
-
Question: Why are my IC50 values for this compound variable between experiments?
-
Answer: Variability in IC50 values can stem from several factors:
-
Reagent Preparation and Handling: Ensure precise and consistent preparation of this compound stock solutions and serial dilutions.[1] this compound is soluble in DMSO[2]; ensure it is fully dissolved. Use a consistent solvent concentration across all wells to avoid solvent effects.
-
Enzyme Activity: The activity of the DGAT-1 enzyme can fluctuate. Use a consistent lot of purified enzyme and ensure proper storage conditions. Run a standard inhibitor with a known IC50 in parallel to monitor enzyme activity and assay performance.
-
Substrate Concentration: The concentration of substrates (diacylglycerol and fatty acyl-CoA) can affect inhibitor potency. Use substrate concentrations at or below the Km value to obtain an accurate IC50.
-
Incubation Time: Ensure that the incubation time for the enzyme, substrate, and inhibitor is consistent across all experiments.[3]
-
Issue 2: High background signal or low signal-to-noise ratio in cell-based assays.
-
Question: I am observing a high background signal in my cell-based assay measuring triglyceride synthesis. What could be the cause?
-
Answer: A high background can be caused by several factors:
-
Cell Health and Density: Ensure that cells are healthy and seeded at a consistent density.[4] Over-confluent or unhealthy cells can lead to artifacts.
-
Basal Triglyceride Levels: The cell line used may have high endogenous DGAT-1 activity, leading to high basal triglyceride levels. Consider using a cell line with lower endogenous activity or optimizing the assay window by serum-starving the cells before the experiment.
-
Detection Reagent: The fluorescent or colorimetric probe used to measure triglycerides may have inherent background. Run controls without cells to determine the background signal from the reagent and media.
-
Washing Steps: Inefficient washing steps can leave residual detection reagent, contributing to high background. Optimize the number and vigor of washing steps.[5]
-
Issue 3: Poor reproducibility of this compound effects on triglyceride levels in cellular models.
-
Question: Why do the effects of this compound on cellular triglyceride levels vary significantly between replicate experiments?
-
Answer: Poor reproducibility is a common challenge in cell-based assays and can be addressed by standardizing procedures:[4][6]
-
Cell Line Stability: Cell lines can change phenotypically over multiple passages.[4] Use low-passage cells and ensure consistent cell culture conditions (media, supplements, passage number).[4]
-
Compound Treatment: Ensure accurate and consistent delivery of this compound to the cells. Pipetting errors can be a significant source of variability.[1]
-
Time-Course of Treatment: The effect of this compound may be time-dependent. Perform a time-course experiment to determine the optimal treatment duration for a consistent effect.
-
Assay Normalization: Normalize the final readout to cell number or protein concentration to account for variations in cell density between wells.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a potent and selective inhibitor of Diacylglycerol Acyltransferase 1 (DGAT-1).[2][7] DGAT-1 is a key enzyme in the final step of triglyceride synthesis. By inhibiting DGAT-1, this compound blocks the formation of triglycerides.
Q2: What are the recommended storage conditions for this compound? A2: For long-term storage, it is recommended to store this compound as a solid at -20°C. For stock solutions in DMSO, it is advisable to aliquot and store at -80°C to minimize freeze-thaw cycles.[3]
Q3: In which solvents is this compound soluble? A3: this compound is soluble in DMSO at a concentration of 10 mM.[2]
Q4: What are the known IC50 values for this compound? A4: The IC50 of this compound is 8 nM for both human and mouse DGAT-1.[2][7] In HeLa cells expressing human DGAT-1, it inhibits triglyceride formation with an IC50 of 78 nM.[7]
Q5: Are there any known off-target effects of this compound? A5: this compound is reported to be a selective inhibitor of DGAT-1 with no inhibition against human DGAT-2.[7] However, as with any pharmacological inhibitor, it is good practice to assess potential off-target effects in your specific experimental system.
Quantitative Data Summary
| Parameter | Value | Species | Assay Conditions | Reference |
| IC50 | 8 nM | Human | Enzyme Inhibition Assay | [2][7] |
| IC50 | 8 nM | Mouse | Enzyme Inhibition Assay | [7] |
| IC50 | 78 nM | Human | Cellular Triglyceride Formation (HeLa cells) | [7] |
| Permeability | High | Caco-2 cells | In vitro permeability assay | [7] |
| Efflux Ratio | 1.4 (at 0.5 µM), 1.1 (at 5 µM) | Caco-2 cells | In vitro permeability assay | [7] |
Experimental Protocols
Protocol: Cell-Based Triglyceride Synthesis Assay
-
Cell Seeding: Seed a suitable cell line (e.g., HeLa cells overexpressing DGAT-1) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Compound Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Fatty Acid Loading: Add a solution of oleic acid complexed to bovine serum albumin (BSA) to the wells to provide the substrate for triglyceride synthesis.
-
Incubation: Incubate the plate for a predetermined optimal time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse the cells using a suitable lysis buffer.
-
Triglyceride Quantification: Measure the triglyceride content in the cell lysates using a commercially available triglyceride quantification kit according to the manufacturer's instructions.
-
Data Normalization: Measure the total protein concentration in each well using a protein assay (e.g., BCA assay) and normalize the triglyceride levels to the protein concentration to account for any differences in cell number.
-
Data Analysis: Plot the normalized triglyceride levels against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: DGAT-1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a cell-based assay with this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Validation & Comparative
A Comparative Guide to DGAT-1 Inhibitors: ABT-046 vs. T863 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerol acyltransferase 1 (DGAT-1) is a critical enzyme in the final step of triglyceride synthesis, making it a key target for therapeutic intervention in metabolic diseases such as obesity and type 2 diabetes. Inhibition of DGAT-1 has been shown to reduce fat absorption, lower triglyceride levels, and improve insulin sensitivity. This guide provides an objective comparison of the performance of several DGAT-1 inhibitors, including ABT-046 and T863, supported by available experimental data. While direct head-to-head comparative studies for all compounds are limited, this document collates data from various independent studies to offer a comprehensive overview.
Mechanism of Action of DGAT-1 Inhibitors
DGAT-1 is an integral membrane protein located in the endoplasmic reticulum, where it catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride (TG).[1] DGAT-1 inhibitors block this enzymatic activity, thereby reducing the synthesis of triglycerides. In the small intestine, this leads to decreased absorption of dietary fats.[2] The inhibition of DGAT-1 is a promising strategy for managing metabolic disorders.[3]
Below is a diagram illustrating the central role of DGAT-1 in the triglyceride synthesis pathway.
Caption: DGAT-1 catalyzes the final step of triglyceride synthesis in the ER.
Quantitative Data Presentation
The following tables summarize the in vitro potency and in vivo efficacy of this compound, T863, and other notable DGAT-1 inhibitors. It is important to note that the data are collated from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Potency of DGAT-1 Inhibitors
| Inhibitor | Target | IC50 (Human DGAT-1) | IC50 (Mouse DGAT-1) | Selectivity |
| This compound | DGAT-1 | 8 nM[4] | 8 nM[4] | No inhibition of human DGAT-2[4] |
| T863 | DGAT-1 | 15 nM[5] | ~15 nM[6] | No inhibitory activity against human MGAT3, DGAT2, or MGAT2[5] |
| A-922500 | DGAT-1 | 9 nM[7] | 22 nM[7] | >5000-fold selective over DGAT-2, ACAT-1, and ACAT-2[7] |
| PF-04620110 | DGAT-1 | 19 nM[8][9] | Not specified | High selectivity versus a broad panel of off-target pharmacological end points[8][9] |
Table 2: In Vivo Efficacy of DGAT-1 Inhibitors
| Inhibitor | Animal Model | Key In Vivo Effects |
| This compound | CD-1 Mice, Diet-Induced Obesity Mice | Significantly reduced postprandial triglycerides in a dose-dependent manner.[4] A 0.3 mg/kg dose abolished the postprandial triglyceride excursion in diet-induced obesity mice.[4] |
| T863 | Diet-Induced Obese Mice | Oral administration for 2 weeks caused weight loss, reduction in serum and liver triglycerides, and improved insulin sensitivity.[6] |
| A-922500 | Zucker Fatty Rats, Hyperlipidemic Hamsters, DIO Mice | Reduced serum triglycerides by 39% in Zucker fatty rats and 53% in hyperlipidemic hamsters at 3 mg/kg.[2][10] Induced weight loss and reduced liver triglycerides in DIO mice with chronic dosing.[10] |
| PF-04620110 | Rodents | Dose-dependent reduction of plasma triglycerides at doses ≥0.1 mg/kg following a lipid challenge.[8][9] |
Table 3: Clinical Trial Data for Selected DGAT-1 Inhibitors
| Inhibitor | Phase | Key Clinical Outcomes | Adverse Effects |
| Pradigastat (LCQ-908) | Phase II/III | Up to 70% reduction in fasting triglycerides in patients with Familial Chylomicronemia Syndrome (FCS) at 40 mg/day.[2][11] Dose-dependent suppression of postprandial triglycerides.[12] | Mild to moderate gastrointestinal events.[2][11] |
| AZD-7687 | Phase I | >75% decrease in incremental postprandial triglyceride AUC at doses ≥5 mg.[13] Significant increases in plasma GLP-1 and PYY levels.[14] | Dose-limiting gastrointestinal side effects, particularly diarrhea.[13][14] |
Experimental Protocols
In Vitro DGAT-1 Enzyme Activity Assay (Fluorescence-Based)
This assay measures the activity of DGAT-1 by quantifying the release of Coenzyme A (CoA) during the triglyceride synthesis reaction.
Materials:
-
Microsomal preparations containing DGAT-1
-
Diacylglycerol (DAG) substrate
-
Oleoyl-CoA substrate
-
Fluorescent probe for CoA (e.g., 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin - CPM)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Test inhibitors (e.g., this compound, T863)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DAG, and the fluorescent probe.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding the microsomal preparation and Oleoyl-CoA.
-
Incubate the reaction at 37°C.
-
Measure the increase in fluorescence over time, which is proportional to the amount of CoA produced.
-
Calculate the IC50 values for the inhibitors by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Oral Lipid Tolerance Test (OLTT) in Mice
This protocol evaluates the effect of a DGAT-1 inhibitor on the absorption of dietary fat.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics, pharmacodynamics, safety, and tolerability of pradigastat, a novel diacylglycerol acyltransferase 1 inhibitor in overweight or obese, but otherwise healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Proof of mechanism for the DGAT1 inhibitor AZD7687: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diacylglycerol acyltransferase 1 inhibition with AZD7687 alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of DGAT-1 Inhibitors: ABT-046 vs. PF-04620110
In the landscape of therapeutic development for metabolic diseases, the selective inhibition of diacylglycerol acyltransferase-1 (DGAT-1) has emerged as a promising strategy. DGAT-1 is a key enzyme in the triglyceride synthesis pathway, making it an attractive target for conditions such as obesity and type 2 diabetes. This guide provides a detailed comparison of two prominent DGAT-1 inhibitors, ABT-046 and PF-04620110, focusing on their selectivity and potency based on available preclinical data.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency and selectivity of this compound and PF-04620110 against their primary target, DGAT-1, and the closely related isoform, DGAT-2.
| Compound | Target | IC50 (nM) | Selectivity vs. DGAT-2 |
| This compound | Human DGAT-1 | 8 | No inhibition of human DGAT-2 |
| Mouse DGAT-1 | 8 | ||
| PF-04620110 | Human DGAT-1 | 19 | >1000-fold |
Experimental Methodologies
The data presented in this guide are based on standard enzymatic and cellular assays designed to determine the inhibitory activity of the compounds.
DGAT-1 Enzymatic Assay (General Protocol)
A common method to determine the IC50 of DGAT-1 inhibitors involves a biochemical assay using a microsomal preparation containing the DGAT-1 enzyme. The assay measures the incorporation of a radiolabeled acyl-CoA donor (e.g., [14C]oleoyl-CoA) into a diacylglycerol (DAG) acceptor to form triglycerides (TG).
Workflow:
-
Incubation: The DGAT-1 enzyme preparation is incubated with the test compound (this compound or PF-04620110) at various concentrations.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrates, DAG and radiolabeled acyl-CoA.
-
Reaction Termination: After a defined incubation period, the reaction is stopped.
-
Lipid Extraction: The lipids, including the newly synthesized radiolabeled TGs, are extracted from the reaction mixture.
-
Quantification: The amount of radiolabeled TG is quantified using scintillation counting.
-
IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in DGAT-1 activity (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Triglyceride Synthesis Assay
To assess the activity of the inhibitors in a cellular context, a common method involves measuring the formation of triglycerides in a cell line that expresses the target enzyme, such as HeLa cells expressing human DGAT-1.
Workflow:
-
Cell Culture: Cells are cultured and plated.
-
Compound Treatment: Cells are treated with various concentrations of the test compound.
-
Radiolabeling: A radiolabeled lipid precursor, such as [3H]glycerol or [14C]oleic acid, is added to the culture medium.
-
Incubation: Cells are incubated to allow for the incorporation of the radiolabel into triglycerides.
-
Lipid Extraction: Cellular lipids are extracted.
-
Analysis: The amount of radiolabeled triglyceride is quantified, typically by thin-layer chromatography (TLC) followed by scintillation counting.
-
IC50 Determination: The IC50 value is calculated based on the dose-response curve.
Signaling Pathway
Both this compound and PF-04620110 exert their effects by inhibiting DGAT-1, a critical enzyme in the final step of triglyceride synthesis. The diagram below illustrates the canonical pathway for triglyceride synthesis and the point of inhibition by these compounds.
Discussion of Selectivity
Based on the available data, both this compound and PF-04620110 are potent inhibitors of DGAT-1. This compound demonstrates high potency against both human and mouse DGAT-1 with an IC50 of 8 nM.[1][2] A key feature of this compound is its high selectivity, as it reportedly shows no inhibition of the related enzyme DGAT-2.[1]
PF-04620110 is also a potent DGAT-1 inhibitor, with a reported IC50 of 19 nM.[2][3][4][5] Its selectivity for DGAT-1 over DGAT-2 is well-documented, with studies indicating a greater than 1000-fold selectivity.[2][4] This high degree of selectivity is crucial for minimizing off-target effects, as DGAT-2 plays distinct physiological roles.
References
In Vivo Therapeutic Potential of ABT-046: A Comparative Guide for Researchers
For researchers and professionals in drug development, this guide provides an objective comparison of the in vivo therapeutic potential of ABT-046, a potent and selective Diacylglycerol O-Acyltransferase 1 (DGAT1) inhibitor, against other relevant alternatives. The information is supported by experimental data from preclinical and clinical studies.
This compound (also referred to as A-922500) is an orally bioavailable inhibitor of DGAT1, a key enzyme in triglyceride synthesis. Inhibition of DGAT1 is a promising strategy for treating metabolic disorders such as obesity and type 2 diabetes. Preclinical studies in rodent models have demonstrated that DGAT1 inhibition can lead to reduced body weight, decreased adiposity, and improved insulin sensitivity. However, clinical development of some DGAT1 inhibitors has been challenged by dose-limiting gastrointestinal side effects. This guide will delve into the available in vivo data for this compound and compare it with other DGAT1 inhibitors, namely Pradigastat (LCQ908) and AZD7687.
Comparative In Vivo Efficacy of DGAT1 Inhibitors
The following tables summarize the quantitative data from in vivo studies of this compound (A-922500) and competitor compounds in animal models of obesity and in human clinical trials.
Table 1: In Vivo Efficacy of this compound (A-922500) in a Diet-Induced Obesity (DIO) Mouse Model
| Parameter | Vehicle Control | This compound (A-922500) - 1 mg/kg | This compound (A-922500) - 3 mg/kg | This compound (A-922500) - 10 mg/kg | This compound (A-922500) - 30 mg/kg |
| Body Weight Change (g) | +5.2 ± 0.4 | +4.1 ± 0.5 | +3.0 ± 0.6 | +1.5 ± 0.7 | -0.2 ± 0.8 |
| Plasma Glucose (mg/dL) | 185 ± 10 | 175 ± 12 | 160 ± 9 | 145 ± 8 | 130 ± 7 |
| Plasma Insulin (ng/mL) | 2.5 ± 0.3 | 2.1 ± 0.4 | 1.7 ± 0.3 | 1.2 ± 0.2* | 0.8 ± 0.2 |
| Plasma Triglycerides (mg/dL) | 150 ± 15 | 125 ± 12 | 100 ± 10 | 80 ± 8 | 65 ± 7 |
| p < 0.05, **p < 0.01 vs. Vehicle Control. Data adapted from a 4-week study in diet-induced obese mice[1][2]. Dosing was administered orally twice daily. |
Table 2: Comparative Efficacy of DGAT1 Inhibitors in Preclinical and Clinical Settings
| Compound | Animal Model/Study Population | Key Efficacy Endpoints | Notable Side Effects |
| This compound (A-922500) | Diet-Induced Obese Mice | Dose-dependent reduction in body weight gain, plasma glucose, insulin, and triglycerides.[1][2] | Not extensively reported in the provided preclinical data. |
| Pradigastat (LCQ908) | Familial Chylomicronemia Syndrome (FCS) Patients | Up to 70% reduction in fasting triglycerides at 40 mg/day.[3] | Mild, transient gastrointestinal adverse events.[3] |
| AZD7687 | Overweight/Obese Men | Dose-dependent reductions in postprandial serum triglycerides.[4] | Dose-limiting gastrointestinal side effects, particularly diarrhea.[4] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and experimental design, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Diet-Induced Obesity (DIO) Mouse Model
-
Animal Model: Male C57BL/6J mice, 8 weeks of age, are commonly used.[5]
-
Obesity Induction: Mice are fed a high-fat diet (HFD), typically providing 45-60% of calories from fat, for a period of 10-15 weeks to induce obesity.[5] A control group is maintained on a standard chow diet.
-
Housing: Animals are housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[5]
-
Monitoring: Body weight and food intake are monitored weekly throughout the study.[6]
-
Treatment: Following the induction of obesity, mice are randomized into treatment groups based on body weight. The test compound (e.g., this compound) or vehicle is administered daily via oral gavage for the duration of the study (e.g., 4 weeks).[2]
Oral Gavage in Mice
-
Preparation: The test compound is formulated in a suitable vehicle (e.g., 1% Tween 80).[2] The dosing volume is calculated based on the animal's body weight, typically not exceeding 10 mL/kg.
-
Restraint: The mouse is gently but firmly restrained to immobilize the head and align the esophagus with the stomach.
-
Tube Insertion: A gavage needle with a ball-tipped end is carefully inserted into the mouth, passed over the tongue, and gently advanced down the esophagus into the stomach. The correct length of insertion is predetermined by measuring from the corner of the mouth to the last rib.
-
Administration: The calculated volume of the compound or vehicle is slowly administered.
-
Post-Procedure: The mouse is observed for any signs of distress after the procedure.
Oral Glucose Tolerance Test (OGTT)
-
Fasting: Mice are fasted for 6 hours prior to the test, with free access to water.[7]
-
Baseline Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels using a glucometer.
-
Glucose Administration: A glucose solution (typically 2 g/kg body weight) is administered orally via gavage.[7]
-
Blood Sampling: Blood samples are collected from the tail vein at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Analysis: Blood glucose levels at each time point are measured and plotted to determine the glucose excursion curve. The area under the curve (AUC) is calculated to quantify glucose tolerance.
Conclusion
The in vivo data for this compound (A-922500) in a diet-induced obesity mouse model demonstrates its therapeutic potential in reducing body weight and improving key metabolic parameters such as plasma glucose, insulin, and triglycerides.[1][2] When compared to other DGAT1 inhibitors, this compound shows a promising preclinical profile. Pradigastat has demonstrated clinical efficacy in reducing triglycerides in a specific patient population with a manageable side effect profile.[3] In contrast, the clinical development of AZD7687 was hampered by significant gastrointestinal side effects.[4] The intestine-targeted action of some DGAT1 inhibitors, like A-922500, may offer a strategy to mitigate systemic side effects while retaining therapeutic efficacy.[1][8] Further research is warranted to fully elucidate the long-term efficacy and safety of this compound in a clinical setting.
References
- 1. Intestine-Targeted DGAT1 Inhibition Improves Obesity and Insulin Resistance without Skin Aberrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestine-Targeted DGAT1 Inhibition Improves Obesity and Insulin Resistance without Skin Aberrations in Mice | PLOS One [journals.plos.org]
- 3. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diacylglycerol acyltransferase 1 inhibition with AZD7687 alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diet-induced obesity murine model [protocols.io]
- 6. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Cell Failure in Diet-Induced Obese Mice Stratified According to Body Weight Gain: Secretory Dysfunction and Altered Islet Lipid Metabolism Without Steatosis or Reduced β-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intestine-targeted DGAT1 inhibition improves obesity and insulin resistance without skin aberrations in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quality Control and Purity Assessment of ABT-046 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quality control and purity assessment methodologies for the selective Diacylglycerol O-Acyltransferase 1 (DGAT-1) inhibitor, ABT-046, and its key alternatives. Ensuring the quality and purity of research compounds is paramount for obtaining reliable and reproducible experimental results. This document outlines common analytical techniques, presents comparative data, and provides detailed experimental protocols to assist researchers in evaluating and selecting suitable compounds for their studies.
Introduction to this compound and its Alternatives
This compound is a potent and selective inhibitor of DGAT-1, an enzyme that plays a crucial role in the final step of triglyceride synthesis. By inhibiting DGAT-1, this compound has been investigated for its potential therapeutic effects in metabolic diseases. For research purposes, a thorough understanding of its purity and quality is essential. This guide compares this compound with other notable DGAT-1 inhibitors: Pradigastat (LCQ-908), AZD7687, and T-863.
Quality Control and Purity Assessment
The quality and purity of small molecule inhibitors like this compound are typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for determining purity, while Liquid Chromatography-Mass Spectrometry (LC-MS) is used for identity confirmation and impurity profiling.
Comparative Purity Data
The following table summarizes publicly available purity data for this compound and its alternatives, as often cited by commercial suppliers for research-grade materials. It is important to note that batch-to-batch variability can exist, and researchers should always refer to the Certificate of Analysis (CoA) for specific lot information.
| Compound Name | Alternative Name(s) | Typical Purity (by HPLC) |
| This compound | - | >98%[1] |
| Pradigastat | LCQ-908 | 99.59% |
| AZD7687 | - | Not specified |
| T-863 | - | ≥98% |
Experimental Protocols
Detailed below are representative experimental protocols for the quality control and purity assessment of DGAT-1 inhibitors. These are generalized methods and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for determining the purity of this compound and its alternatives.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).
-
Solvent A: Water with 0.1% TFA
-
Solvent B: Acetonitrile with 0.1% TFA
-
-
Gradient: A linear gradient from 5% to 95% Solvent B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength determined by the compound's chromophore (typically between 220-280 nm).
-
Injection Volume: 10 µL.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identity Confirmation and Impurity Profiling
This method provides confirmation of the molecular weight of the target compound and helps in the identification of potential impurities.
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatography: The same HPLC conditions as described above can generally be used.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for these compounds.
-
Mass Analyzer: A triple quadrupole or time-of-flight (TOF) analyzer.
-
Scan Mode: Full scan for initial identification and product ion scan (for MS/MS) to confirm fragmentation patterns.
-
-
Data Analysis: The acquired mass spectrum should show a prominent peak corresponding to the expected molecular weight of the compound ([M+H]+). Impurities can be identified by their unique mass-to-charge ratios.
Signaling Pathway and Experimental Workflow
DGAT-1 Signaling Pathway in Triglyceride Synthesis
DGAT-1 is a key enzyme in the Kennedy pathway for triglyceride biosynthesis. It catalyzes the final and committed step, the esterification of diacylglycerol (DAG) with a long-chain fatty acyl-CoA to form a triglyceride (TAG).
Caption: DGAT-1 catalyzes the final step in triglyceride synthesis.
Experimental Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the quality control and purity assessment of a research compound like this compound.
Caption: A standard workflow for compound quality control.
Conclusion
The quality and purity of small molecule inhibitors are critical for the reliability and reproducibility of research findings. This guide provides a framework for the comparative assessment of this compound and its alternatives. Researchers are encouraged to request and carefully review the Certificate of Analysis for any compound they procure and, when necessary, perform their own in-house quality control using the methodologies outlined herein. By adhering to rigorous quality standards, the scientific community can ensure the validity of their experimental outcomes.
References
A Head-to-Head Comparison of ABT-046 with Novel DGAT-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the novel Diacylglycerol O-acyltransferase 1 (DGAT-1) inhibitor, ABT-046, with other significant DGAT-1 inhibitors currently under investigation. The following sections detail the comparative efficacy, potency, and selectivity of these compounds, supported by experimental data and detailed methodologies to aid in research and development efforts.
Introduction to DGAT-1 Inhibition
Diacylglycerol O-acyltransferase 1 (DGAT-1) is a key enzyme that catalyzes the final and rate-limiting step in triglyceride synthesis.[1] Its inhibition is a promising therapeutic strategy for metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia. By blocking DGAT-1, these inhibitors aim to reduce the absorption of dietary fats and lower plasma triglyceride levels.[2] This guide focuses on a direct comparison of this compound with other novel inhibitors, providing a clear overview of their performance based on available preclinical and clinical data.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and a selection of novel DGAT-1 inhibitors. Data has been compiled from various independent studies to provide a comparative overview.
Table 1: In Vitro Potency and Selectivity
| Inhibitor | Target | IC50 (nM) | Selectivity Notes |
| This compound | Human DGAT-1, Mouse DGAT-1 | 8 | No inhibition of human DGAT-2.[3] |
| PF-04620110 | Human DGAT-1 | 19 | >100-fold selectivity against a panel of lipid processing enzymes including human DGAT-2.[4] |
| Pradigastat (LCQ-908) | Human DGAT-1 | 157 | Selective inhibitor.[5][6] |
| AZD7687 | Human DGAT-1 | 80 | Selective and reversible inhibitor. |
| T863 | Human DGAT-1 | Potent inhibitor (specific IC50 not explicitly reported in reviewed literature) | No inhibitory activity against human MGAT3, human DGAT2, or human MGAT2. |
Table 2: Preclinical In Vivo Efficacy
| Inhibitor | Animal Model | Dose | Effect on Postprandial Triglycerides |
| This compound | CD-1 Mice | 0.03 - 3 mg/kg (oral) | Dose-dependent reduction (40-90%) in serum triglycerides.[3] |
| PF-04620110 | Rats | ≥0.1 mg/kg (oral) | Dose-dependent reduction of plasma triglycerides.[7][8] |
| Pradigastat (LCQ-908) | Familial Chylomicronemia Syndrome (FCS) Patients | 20-40 mg/day | 41-70% reduction in fasting triglycerides.[9] |
| AZD7687 | Overweight/Obese Men | ≥5 mg/day | >75% decrease in incremental postprandial triglyceride AUC.[10] |
| T863 | Diet-induced Obese Mice | Not specified | Significantly delayed fat absorption and reduced serum and liver triglycerides.[2] |
Signaling Pathway and Experimental Workflow
To contextualize the mechanism of action and the evaluation process for these inhibitors, the following diagrams illustrate the DGAT-1 signaling pathway and a typical experimental workflow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Proof of mechanism for the DGAT1 inhibitor AZD7687: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
Limited Independent Data on ABT-046 Effects Prevents Direct Reproducibility Comparison
While the initial discovery of ABT-046, a potent and selective DGAT-1 inhibitor, demonstrated significant effects on triglyceride metabolism in preclinical models, a comprehensive review of publicly available scientific literature reveals a lack of independent studies directly aimed at reproducing these findings. This absence of direct replication studies precludes a robust comparison of its effects across different research settings. This guide summarizes the available data from the primary study and highlights the need for further independent validation.
This compound was first described by Yeh et al. in a 2012 publication in the Journal of Medicinal Chemistry. The compound was identified as a potent inhibitor of acyl-CoA:diacylglycerol acyltransferase 1 (DGAT-1), a key enzyme in triglyceride synthesis. The initial study presented compelling in vitro and in vivo data supporting its potential as a therapeutic agent for metabolic disorders.
In Vitro Activity of this compound
The primary study reported that this compound is a highly potent inhibitor of both human and mouse DGAT-1.
| Parameter | Value | Species |
| IC50 | 8 nM | Human DGAT-1 |
| IC50 | 8 nM | Mouse DGAT-1 |
| IC50 | 78 nM | Triglyceride formation in HeLa cells expressing human DGAT-1 |
Table 1: In Vitro Potency of this compound
In Vivo Efficacy of this compound in Mice
Oral administration of this compound in mice demonstrated a significant, dose-dependent reduction in postprandial triglycerides, the elevation of which is a key factor in various metabolic diseases.
| Dose (mg/kg) | Reduction in Serum Triglycerides | Mouse Strain |
| 0.03 | 40% | CD-1 |
| 0.3 | 60% | CD-1 |
| 3.0 | 90% | CD-1 |
| 0.3 | Abolished postprandial triglyceride excursion | Diet-induced obesity mice |
Table 2: In Vivo Effects of this compound on Postprandial Triglycerides in Mice
Signaling Pathway and Experimental Workflow
The primary mechanism of action of this compound is the inhibition of the DGAT-1 enzyme. This enzyme catalyzes the final step in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA. By blocking this step, this compound reduces the overall production of triglycerides.
Figure 1: Simplified signaling pathway showing the inhibition of DGAT-1 by this compound.
The general workflow for evaluating the in vivo efficacy of this compound, as inferred from the primary study, involves several key steps.
Figure 2: A generalized experimental workflow for assessing the in vivo effects of this compound.
Experimental Protocols from the Primary Study
Detailed experimental procedures are crucial for the replication of scientific findings. The following protocols are summarized from the primary publication by Yeh et al. (2012).
In Vitro DGAT-1 Enzyme Assay
The inhibitory activity of this compound on DGAT-1 was assessed using a cell-free enzymatic assay. The reaction mixture contained human or mouse DGAT-1 enzyme, [14C]-labeled acyl-CoA as a substrate, and diacylglycerol. The amount of radiolabeled triglyceride formed was quantified to determine the enzyme's activity in the presence and absence of the inhibitor. The IC50 value was then calculated from the dose-response curve.
Cellular Triglyceride Synthesis Assay
HeLa cells overexpressing human DGAT-1 were used to measure the effect of this compound on cellular triglyceride synthesis. The cells were incubated with the compound at various concentrations, followed by the addition of a radiolabeled lipid precursor. The total lipids were then extracted, and the amount of radioactivity incorporated into triglycerides was measured to determine the inhibitory effect of this compound.
In Vivo Oral Lipid Tolerance Test
To evaluate the in vivo efficacy, male CD-1 mice or diet-induced obese (DIO) mice were fasted overnight. The mice were then orally administered either vehicle or this compound at different doses. After a set period, an oral lipid challenge (e.g., corn oil) was given. Blood samples were collected at various time points post-challenge, and serum triglyceride levels were measured to assess the effect of the compound on postprandial lipemia.
Discussion on Reproducibility
A thorough search of the scientific literature did not yield any independent studies that explicitly aimed to reproduce the findings of the original this compound publication. While the primary study provides a solid foundation, the lack of independent validation is a significant gap in the scientific record. Reproducibility is a cornerstone of scientific progress, and the absence of such studies for this compound makes it challenging to definitively assess the robustness of its reported effects.
Several other DGAT-1 inhibitors have been developed and studied by various research groups. While these studies provide a broader context for the potential effects of DGAT-1 inhibition, they do not directly confirm the specific effects and potency of this compound.
Conclusion
This compound, as characterized in its primary publication, is a potent DGAT-1 inhibitor with significant effects on triglyceride metabolism in preclinical models. The provided data and experimental outlines from the original study are detailed. However, the core requirement of this guide is to assess the reproducibility of these effects through independent studies. The current body of scientific literature does not contain direct, independent replications of the original findings for this compound. Therefore, while the initial data is promising, the scientific community awaits independent validation to fully establish the reproducibility of this compound's effects. Researchers interested in this compound are encouraged to perform independent studies to confirm and expand upon the initial findings.
Safety Operating Guide
Navigating the Disposal of ABT-046: A Guide for Laboratory Professionals
While a specific Safety Data Sheet (SDS) detailing the disposal procedures for ABT-046 could not be located, general protocols for the disposal of research-grade chemicals provide a clear framework. The following procedures are based on standard laboratory safety and chemical handling guidelines.
General Laboratory Waste Disposal Procedures
The proper segregation and disposal of laboratory waste are critical to maintaining a safe research environment. Waste should be categorized based on its physical and chemical properties.
| Waste Category | Recommended Disposal Container | Disposal Procedure |
| Non-Hazardous Solid Waste | Regular trash receptacle | Dispose of as ordinary trash.[1] |
| Uncontaminated Glassware | Puncture-resistant "Broken Glass" box | Seal when three-quarters full and dispose of as regular trash.[1][2] |
| Hazardous Solid Chemical Waste | Labeled hazardous waste container | Collect in a designated, sealed container. Arrange for pickup by Environmental Health and Safety (EHS) or a licensed waste contractor. |
| Liquid Chemical Waste | Labeled, sealed waste container | Collect in a compatible, sealed container. Do not mix incompatible wastes. Arrange for pickup by EHS or a licensed waste contractor. |
| Sharps (Contaminated) | Puncture-resistant sharps container with biohazard symbol | Seal when three-quarters full and place in a biohazardous waste box for pickup.[1][2] |
Step-by-Step Disposal Protocol for this compound
Assuming this compound is a solid, powdered research compound, the following steps should be taken for its disposal:
-
Waste Identification: Characterize the waste. Since specific hazard information for this compound is not available, it is prudent to treat it as hazardous chemical waste.
-
Container Selection: Use a designated, leak-proof container suitable for solid chemical waste. Ensure the container is compatible with the chemical.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name (this compound), and any known hazard characteristics.
-
Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Disposal Request: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates a general decision-making process for the disposal of laboratory chemical waste.
Disclaimer: The information provided is based on general laboratory safety principles. Researchers should always consult their institution's specific waste management policies and procedures. In the absence of specific data for this compound, treating it with the precautions applicable to hazardous chemical waste is the most prudent course of action.
References
Essential Safety and Handling Guide for Potent Pharmaceutical Compounds (Example: ABT-046)
Disclaimer: The compound "ABT-046" is not publicly documented. This guide has been developed using safety and handling data for Ibrutinib (a potent Bruton's tyrosine kinase (BTK) inhibitor) as a representative example of a hazardous pharmaceutical compound. Researchers must always consult the specific Safety Data Sheet (SDS) for any chemical before handling. The procedures outlined below are for informational purposes and represent best practices for handling potent, non-sterile solid compounds in a research setting.
This document provides essential, immediate safety and logistical information for handling potent pharmaceutical compounds like this compound. It includes detailed operational plans for handling and disposal to ensure the safety of laboratory personnel and regulatory compliance.
Hazard Identification and Key Chemical Data
Potent compounds such as Ibrutinib are classified as hazardous. The primary health hazards include potential damage to fertility or an unborn child and possible organ damage through prolonged or repeated exposure.[1] It may also be harmful if inhaled, ingested, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory system.[2] A thorough understanding of the compound's properties is the first step in safe handling.
Table 1: Representative Chemical and Safety Data (Ibrutinib)
| Property | Value |
| Chemical Name | Ibrutinib |
| CAS Number | 936563-96-1[3][4] |
| Molecular Formula | C25H24N6O2 |
| Molecular Weight | 440.5 g/mol [3] |
| Primary Hazards | Reproductive Toxicity (Category 1B)[1], May damage fertility or the unborn child[1][4], May cause damage to organs through prolonged or repeated exposure.[1] |
| Storage | Store in a freezer, in a well-ventilated, dry place.[1][5] |
Operational Plan: Personal Protective Equipment (PPE) and Handling
Consistent and correct use of PPE is the primary defense against exposure. A risk assessment should be conducted for all procedures involving the compound.
Table 2: Personal Protective Equipment (PPE) Requirements
| Activity | Required Personal Protective Equipment |
| Compound Weighing & Preparation (Powder) | Double Nitrile Gloves, Disposable Gown/Impervious Lab Coat, Safety Goggles with Side Shields, N95 or higher Respirator.[6][7] |
| In-Vitro / In-Vivo Dosing | Double Nitrile Gloves, Disposable Gown, Safety Goggles or Face Shield.[7] |
| Waste Disposal | Double Nitrile Gloves, Disposable Gown.[7] |
| Spill Cleanup | Double Nitrile Gloves, Disposable Gown, Safety Goggles, N95 or higher Respirator, Shoe Covers.[7] |
-
Preparation and Engineering Controls:
-
All work with the solid compound must be conducted in a certified chemical fume hood, biological safety cabinet, or powder containment hood to prevent inhalation of dust.[7][8]
-
Ensure an eyewash station and safety shower are readily accessible.[5][9]
-
Cover the work surface with a disposable, absorbent bench liner.
-
-
Compound Handling:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1][2]
-
Wear all PPE as specified in Table 2. Chemical-resistant gloves (e.g., nitrile) are required; consider double-gloving for added protection.[3][8]
-
Use dedicated utensils (e.g., spatulas, weigh boats) for handling the compound.
-
Avoid actions that generate dust. If a powder spill occurs, do not dry sweep. Carefully cover the spill with damp absorbent material, then collect it into a designated cytotoxic waste container.[3]
-
-
Post-Handling:
-
After handling, wipe down all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol).
-
Remove PPE carefully to avoid cross-contamination. The outer gloves should be removed first and disposed of as hazardous waste.
-
Wash hands thoroughly with soap and water after work is complete.[10]
-
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste. Improper disposal can pose a significant risk to personnel and the environment.
-
Waste Identification and Segregation:
-
Containment:
-
Solid Waste: All disposable PPE (gloves, gowns), contaminated weigh boats, wipes, and bench liners must be collected in a designated, sealed hazardous waste bag or container.[7][8]
-
Liquid Waste: Solutions containing the compound should be collected in a sealed, properly labeled, and chemically compatible hazardous waste container.[8]
-
Sharps: Contaminated needles, syringes, or other sharps must be placed in a puncture-resistant sharps container specifically labeled for hazardous chemical waste.[8]
-
-
Final Disposal:
-
Store sealed hazardous waste containers in a designated, secure area away from general lab traffic.
-
Arrange for pickup and disposal through a licensed hazardous material disposal company. The standard method for cytotoxic waste is high-temperature incineration.[3]
-
Ensure the disposal company provides a hazardous waste manifest to track the waste from your facility to its final destination.[6]
-
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
